2-Methyl-4-propyloctane
Description
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Properties
CAS No. |
62184-33-2 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2-methyl-4-propyloctane |
InChI |
InChI=1S/C12H26/c1-5-7-9-12(8-6-2)10-11(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
FJPVBTBEYVNWCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-propyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-4-propyloctane, a branched alkane with the molecular formula C12H26. This document is intended for researchers, scientists, and professionals in drug development who may encounter this molecule or similar branched alkanes in their work. The guide covers its fundamental properties, predicted spectroscopic characteristics, and relevant safety information. Detailed methodologies for key experimental determinations are also provided to facilitate laboratory work.
Chemical and Physical Properties
This compound is a saturated hydrocarbon. Its physical state at standard temperature and pressure is a liquid.[1][2] Alkanes are nonpolar molecules, rendering them insoluble in water but soluble in nonpolar organic solvents.[2][3][4][5] The physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 62184-33-2 | PubChem[6] |
| Molecular Formula | C12H26 | PubChem[6] |
| Molecular Weight | 170.33 g/mol | PubChem[6], Smolecule[7] |
| Boiling Point | 191 °C | ChemicalBook[8][9][10] |
| Melting Point (estimated) | -50.8 °C | ChemicalBook[8][9][10] |
| Density | 0.7491 g/mL | ChemicalBook[8][9][10] |
| Refractive Index | 1.4202 | ChemicalBook[8][9][10] |
| XLogP3 | 6.1 | PubChem[6], Smolecule[7] |
Experimental Protocols
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11][12] For small sample volumes, the Thiele tube method is a common and efficient technique.[13]
Methodology:
-
A small sample of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
As the oil is heated, the air trapped in the capillary tube will expand and exit as a stream of bubbles.
-
The heat is then removed, and the oil bath is allowed to cool.
-
The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[13]
Experimental Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of a liquid sample using the Thiele tube method.
Measurement of Density
The density of a liquid can be determined using a densitometer, which measures the oscillation of a U-shaped tube filled with the sample.[14]
Methodology:
-
Calibrate the densitometer with a reference standard of known density.
-
Inject a small, bubble-free sample of this compound into the U-tube.
-
The instrument measures the oscillation frequency of the tube, which is related to the density of the sample.
-
The density is calculated and displayed by the instrument, often with temperature correction.[14]
Measurement of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[15] It is a characteristic property that can be used for identification and purity assessment. A digital refractometer is commonly used for this measurement.[16]
Methodology:
-
Calibrate the refractometer using a standard with a known refractive index.
-
Place a few drops of this compound onto the prism surface of the refractometer.
-
Close the cover and allow the sample temperature to stabilize.
-
The instrument will automatically measure and display the refractive index, typically at the sodium D-line (589 nm).[15]
Spectroscopic Properties (Predicted)
Mass Spectrometry (MS)
In mass spectrometry, branched alkanes undergo characteristic fragmentation patterns.[6][8][17] Cleavage is favored at the branching points due to the formation of more stable secondary and tertiary carbocations.[6][17][18]
For this compound, the following fragmentation patterns are expected under electron ionization (EI):
-
Molecular Ion (M+) : A peak at m/z = 170, corresponding to the molecular weight, may be observed but is expected to be of low intensity.[17]
-
Major Fragments :
-
Loss of a propyl group (C3H7, 43 amu) from the 4-position, leading to a fragment at m/z = 127.
-
Loss of a methyl group (CH3, 15 amu) from the 2-position.
-
Cleavage at the 4-position can also lead to other fragments.
-
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum of this compound will show signals in the upfield region (typically 0.7-1.5 ppm) characteristic of protons on sp³ hybridized carbons.[19] The signals will be complex due to the number of chemically non-equivalent protons and spin-spin splitting.
-
¹³C NMR : The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.[20] The chemical shifts will be in the typical range for alkanes. Due to symmetry, some carbons may be equivalent and produce a single signal.
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is characterized by absorptions corresponding to C-H and C-C bond vibrations.[9][21]
-
C-H stretching : Strong absorptions are expected in the 2850-3000 cm⁻¹ region.[21]
-
C-H bending : Absorptions for methyl (-CH3) and methylene (B1212753) (-CH2-) groups will appear in the 1350-1470 cm⁻¹ region.[21]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling liquid alkanes should be followed. Liquid alkanes are generally flammable and can cause skin and eye irritation upon contact.[22][23] Inhalation of vapors may cause respiratory irritation. Good laboratory practices, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are essential.
Conclusion
This technical guide has summarized the key chemical and physical properties of this compound. The provided experimental methodologies and predicted spectroscopic data offer a valuable resource for researchers and scientists. As with any chemical, appropriate safety precautions should be taken during handling and use.
References
- 1. Alkanes, C12-15-branched and linear - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound [chemicalbook.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. faculty.weber.edu [faculty.weber.edu]
- 16. mt.com [mt.com]
- 17. GCMS Section 6.9.2 [people.whitman.edu]
- 18. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 19. Alkanes | OpenOChem Learn [learn.openochem.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. lookchem.com [lookchem.com]
- 23. cdn.chemservice.com [cdn.chemservice.com]
2-Methyl-4-propyloctane physical properties
An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-propyloctane
Introduction
This compound is a branched-chain alkane with the molecular formula C12H26. As a saturated hydrocarbon, it is a member of a broad class of organic compounds primarily used as solvents, lubricants, and fuels. This technical guide provides a comprehensive summary of the known physical properties of this compound. The data presented herein is compiled from various chemical databases. It is important to note that for highly specific, non-commercial compounds such as this, many physical properties are derived from computational estimations rather than direct experimental measurement. This document also outlines the general experimental protocols typically employed for determining such properties and clarifies the compound's role, or lack thereof, in biological contexts.
Physical and Chemical Properties
The core physical and chemical identifiers for this compound are summarized in the table below. These values are essential for researchers in chemical synthesis, materials science, and computational chemistry.
| Property | Value | Notes |
| IUPAC Name | This compound[1][2] | - |
| CAS Number | 62184-33-2[1][3] | - |
| Molecular Formula | C12H26[1][4] | - |
| Molecular Weight | 170.33 g/mol [1][4] | - |
| Boiling Point | 191°C[4][5] | Estimated Value |
| Melting Point | -50.8°C[4][5] | Estimated Value |
| Density | 0.7491 g/cm³ | Estimated Value |
| Refractive Index | 1.4202 | Estimated Value |
Experimental Protocols
While specific experimental procedures for the determination of physical properties for this compound are not detailed in the available literature, the following represents standard methodologies used for characterizing similar liquid alkanes.
1. Boiling Point Determination:
-
Method: Micro-distillation or the Siwoloboff method.
-
Protocol: A small sample of the compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid actively boils and condenses, is recorded as the boiling point. For high-purity substances, this temperature remains constant throughout the distillation process.
2. Melting Point Determination:
-
Method: Capillary Tube Method using a calibrated melting point apparatus.
-
Protocol: A small, powdered sample of the solidified compound is packed into a capillary tube. The tube is heated in a controlled manner. The temperature range from the first appearance of liquid (thawing) to the complete liquefaction of the sample is recorded as the melting point range. The estimated value of -50.8°C suggests this would require a cryostat for measurement.
3. Density Measurement:
-
Method: Pycnometry or Digital Density Meter.
-
Protocol: A pycnometer (a flask with a specific, known volume) is weighed empty, then filled with the sample liquid, and weighed again at a controlled temperature. The density is calculated by dividing the mass of the liquid by the known volume. Alternatively, a digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample, which directly relates to its density.
4. Refractive Index Measurement:
-
Method: Abbe Refractometer.
-
Protocol: A few drops of the liquid sample are placed on the prism of an Abbe refractometer. Light is passed through the sample, and the critical angle of refraction is measured. This angle is used by the instrument to calculate the refractive index, typically at the sodium D-line (589 nm) and at a standard temperature (e.g., 20°C).
Caption: A generalized workflow for the experimental characterization of a liquid organic compound.
Biological Activity and Signaling Pathways
For professionals in drug development, understanding a compound's interaction with biological systems is paramount. In the case of this compound, its chemical nature as a saturated alkane dictates its biological activity profile.
Saturated hydrocarbons are characterized by strong, nonpolar carbon-carbon and carbon-hydrogen single bonds. This structure results in low chemical reactivity. They do not possess functional groups that typically engage in the specific, high-affinity interactions (e.g., hydrogen bonding, ionic interactions, receptor binding) that define the activity of pharmaceutical agents.
Consequently, this compound is not known to be an effector of any biological signaling pathways. Its interactions with biological systems are expected to be nonspecific, primarily driven by hydrophobic effects, such as partitioning into lipid membranes. Such interactions do not constitute a specific signaling event. Therefore, no signaling pathway diagrams involving this compound are available or relevant.
Caption: Logical relationship explaining the lack of biological signaling activity for alkanes.
References
An In-depth Technical Guide to 2-Methyl-4-propyloctane (CAS: 62184-33-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of 2-Methyl-4-propyloctane based on available chemical data and general principles for branched alkanes. As of the date of this publication, specific in-depth research, including biological activity, detailed toxicology, and established experimental protocols for this particular compound, is limited in publicly accessible scientific literature. The information presented herein is intended for research and informational purposes only.
Introduction
This compound is a saturated branched-chain alkane with the chemical formula C12H26. As a member of the dodecane (B42187) isomer family, its physical and chemical properties are of interest in various fields, including fuel and lubricant technology, and as a reference compound in analytical chemistry. This guide summarizes its known properties, provides theoretical and generalized experimental protocols for its synthesis and analysis, and discusses its toxicological profile based on data from related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are derived from chemical databases and computational models.
| Property | Value | Source |
| CAS Number | 62184-33-2 | [1] |
| Molecular Formula | C12H26 | [2][3] |
| Molecular Weight | 170.33 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Boiling Point (estimated) | 191 °C | [3] |
| Density (estimated) | 0.7491 g/mL | [3] |
| Canonical SMILES | CCCCC(CCC)CC(C)C | [2] |
| InChI Key | FJPVBTBEYVNWCA-UHFFFAOYSA-N | [1] |
Synthesis and Analysis
General Synthesis Approach
A common strategy for synthesizing branched alkanes involves the use of Grignard reagents followed by dehydration and hydrogenation.[4] This multi-step process allows for the controlled construction of the carbon skeleton.
A potential synthetic workflow is outlined below:
References
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-propyloctane
For Researchers, Scientists, and Drug Development Professionals
The primary focus of this guide is on two powerful and versatile methods for carbon-carbon bond formation: the Corey-House synthesis and Grignard reagent-based approaches. These methods offer high yields and functional group tolerance, making them suitable for the construction of intricate molecular architectures.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 2-Methyl-4-propyloctane, suggests several possible disconnections. The most logical approaches involve the formation of a key carbon-carbon bond at or near the branching points.
Caption: Retrosynthetic analysis of this compound.
Method 1: Corey-House Synthesis
The Corey-House reaction is a highly effective method for coupling two different alkyl groups, making it an excellent choice for synthesizing unsymmetrical alkanes like this compound.[1][2] This reaction involves the preparation of a lithium dialkylcuprate (Gilman reagent) which then reacts with an alkyl halide.[1][2] For a high yield, the alkyl halide should ideally be primary, while the lithium dialkylcuprate can be primary, secondary, or tertiary.[2]
Proposed Synthetic Route via Corey-House Synthesis
This proposed route involves the reaction of lithium di(sec-butyl)cuprate with 1-bromo-2-methylhexane (B35086).
Table 1: Reagents and Conditions for Corey-House Synthesis
| Step | Reactants | Reagents and Conditions | Product |
| 1 | sec-Butyl bromide | Lithium metal, dry diethyl ether | sec-Butyllithium (B1581126) |
| 2 | sec-Butyllithium | Copper(I) iodide (CuI), dry diethyl ether | Lithium di(sec-butyl)cuprate |
| 3 | Lithium di(sec-butyl)cuprate, 1-bromo-2-methylhexane | Dry diethyl ether, room temperature | This compound |
Experimental Protocol: Corey-House Synthesis
Step 1: Preparation of sec-Butyllithium
-
All glassware must be rigorously dried to exclude moisture.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place lithium metal (2.0 equivalents) in dry diethyl ether.
-
A solution of sec-butyl bromide (1.0 equivalent) in dry diethyl ether is added dropwise from the dropping funnel.
-
The reaction is initiated, often with gentle warming, and then maintained at a gentle reflux until the lithium is consumed.
Step 2: Formation of the Gilman Reagent (Lithium di(sec-butyl)cuprate)
-
The freshly prepared sec-butyllithium solution is cooled to 0 °C.
-
Copper(I) iodide (CuI, 0.5 equivalents) is added portion-wise under a positive pressure of nitrogen.
-
The mixture is stirred at 0 °C for approximately 30 minutes to form the lithium di(sec-butyl)cuprate.
Step 3: Coupling Reaction
-
A solution of 1-bromo-2-methylhexane (1.0 equivalent) in dry diethyl ether is added dropwise to the Gilman reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Caption: Workflow for the Corey-House synthesis of this compound.
Method 2: Grignard Reagent Synthesis
Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds.[3] A versatile two-step approach involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then reduced to the corresponding alkane.[3]
Proposed Synthetic Route via Grignard Reagent
This route involves the reaction of propylmagnesium bromide with 2-methyl-4-octanone (B1585218), followed by reduction of the resulting tertiary alcohol.
Table 2: Reagents and Conditions for Grignard Synthesis
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Propyl bromide | Magnesium turnings, dry diethyl ether | Propylmagnesium bromide (Grignard Reagent) |
| 2 | Propylmagnesium bromide, 2-methyl-4-octanone | 1. Dry diethyl ether\n2. Aqueous NH4Cl workup | 2-Methyl-4-propyl-4-octanol |
| 3 | 2-Methyl-4-propyl-4-octanol | Strong acid (e.g., H2SO4), heat (for dehydration) followed by catalytic hydrogenation (H2, Pd/C) OR Wolff-Kishner/Clemmensen reduction | This compound |
Experimental Protocol: Grignard Synthesis
Step 1: Preparation of Propylmagnesium Bromide
-
Ensure all glassware is oven-dried.
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small amount of dry diethyl ether and a crystal of iodine to activate the magnesium.[3]
-
A solution of propyl bromide (1.0 equivalent) in dry diethyl ether is added dropwise. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.[3]
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes.
Step 2: Reaction with Ketone to Form Tertiary Alcohol
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of 2-methyl-4-octanone (1.0 equivalent) in dry diethyl ether is added dropwise.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.[3]
-
The reaction is carefully quenched by pouring it over a mixture of crushed ice and saturated aqueous ammonium chloride solution.[3]
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.
Step 3: Reduction of the Tertiary Alcohol
-
Method A: Dehydration followed by Hydrogenation
-
The crude tertiary alcohol is heated with a strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) to induce dehydration, forming a mixture of alkene isomers.
-
The resulting alkene mixture is then subjected to catalytic hydrogenation (e.g., H2 gas over a palladium on carbon catalyst) to yield this compound.
-
-
Method B: Direct Reduction (e.g., Wolff-Kishner or Clemmensen Reduction of a corresponding ketone)
-
Alternatively, the tertiary alcohol can be oxidized to the corresponding ketone, which can then be reduced to the alkane using standard methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction. However, this is a longer route. The dehydration-hydrogenation sequence is generally more direct for this substrate.
-
Caption: Workflow for the Grignard synthesis of this compound.
Data Presentation
Table 3: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 62184-33-2[4][5][6][7] |
| Molecular Formula | C12H26[4][7][8] |
| Molecular Weight | 170.33 g/mol [4][7][8] |
| Boiling Point | 191°C (estimated)[8] |
| Density | 0.7491 g/cm³ (estimated)[8] |
| Refractive Index | 1.4202 (estimated)[8] |
| IUPAC Name | This compound[4][7] |
Note: The physical properties are estimated as experimental data for this specific compound is not widely published.
Conclusion
The synthesis of this compound can be effectively achieved through established organometallic methodologies. The Corey-House synthesis offers a direct and high-yielding route for coupling two distinct alkyl fragments.[9][10] The Grignard reagent-based synthesis provides a flexible, two-step alternative via a tertiary alcohol intermediate, which is then reduced to the final alkane.[3] The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. The protocols provided in this guide offer a solid foundation for the successful synthesis of this compound and other structurally related branched alkanes. It is imperative that all reactions are carried out under anhydrous conditions by appropriately trained personnel, given the reactivity of the organometallic intermediates.[11][12]
References
- 1. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C12H26 | CID 21201043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. octane, 2-methyl-4-propyl- [webbook.nist.gov]
- 6. This compound | CAS#:62184-33-2 | Chemsrc [chemsrc.com]
- 7. Buy this compound | 62184-33-2 [smolecule.com]
- 8. This compound [chemicalbook.com]
- 9. collegedunia.com [collegedunia.com]
- 10. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 11. benchchem.com [benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 2-Methyl-4-propyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the branched alkane 2-methyl-4-propyloctane, including its physicochemical properties, synthesis, analytical methods, and toxicological considerations. This document is intended to serve as a resource for researchers and professionals in the fields of chemistry and drug development who may encounter or work with this and similar long-chain branched alkanes.
Physicochemical Properties
While specific experimental data for this compound is limited, its properties can be understood in the context of its isomers. The branching in its structure influences its physical characteristics, such as boiling point and density, when compared to its linear isomer, n-dodecane, and other branched isomers.
| Property | This compound (Estimated) | n-Dodecane (Experimental) | 2-Methylundecane (B1362468) (Experimental) | 4-Methylundecane (B1196022) (Experimental) | 2,2-Dimethyldecane (Experimental) |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ |
| Molecular Weight ( g/mol ) | 170.34 | 170.34 | 170.34 | 170.34 | 170.34 |
| Boiling Point (°C) | 191 | 215-217[1][2] | 210[3] | 209.8[4] | 201[5] |
| Melting Point (°C) | -50.8 | -9.6 to -12[1][2] | -46.8[3] | -67.9[4] | N/A |
| Density (g/mL at 20°C) | 0.749 | 0.749-0.753[2][6] | ~0.74 | 0.75 | 0.744 |
| Refractive Index (at 20°C) | 1.420 | 1.421-1.422 | ~1.409 | 1.423[4] | 1.419[5] |
| CAS Number | 62184-33-2 | 112-40-3 | 7045-71-8 | 2980-69-0 | 17302-37-3[5] |
Synthesis and Purification
The synthesis of unsymmetrical branched alkanes like this compound can be effectively achieved through carbon-carbon bond-forming reactions. The Corey-House synthesis is a particularly suitable method.
Experimental Protocol: Synthesis via Corey-House Reaction
This protocol describes a plausible synthetic route to this compound.
Objective: To synthesize this compound by coupling an appropriate alkyl halide with a lithium dialkylcuprate (Gilman reagent).
Materials:
-
Lithium metal
-
Copper(I) iodide
-
1-bromo-4-propyloctane (or a suitable precursor)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Argon or nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of Isopropyllithium (B161069): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place lithium metal shavings. Add anhydrous diethyl ether. From the dropping funnel, add a solution of 1-bromo-2-methylpropane in anhydrous diethyl ether dropwise. The reaction should initiate, indicated by a gentle reflux. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Formation of Lithium Diisopropylcuprate (Gilman Reagent): Cool the isopropyllithium solution to 0°C in an ice bath. In a separate flask, suspend copper(I) iodide in anhydrous THF and cool to 0°C. Slowly add the isopropyllithium solution to the copper(I) iodide suspension under an inert atmosphere. The solution will change color, indicating the formation of the Gilman reagent.
-
Coupling Reaction: To the freshly prepared Gilman reagent at 0°C, add a solution of 1-bromo-4-propyloctane in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via Corey-House synthesis.
Analytical Characterization
The structure and purity of this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: GC-MS Analysis
Objective: To determine the purity and confirm the molecular weight of the synthesized this compound.
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., DB-1 or similar nonpolar phase).
-
Mass spectrometer (electron ionization source).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Carrier Gas: Helium, at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
-
Expected Results: The gas chromatogram should show a single major peak. The mass spectrum of this peak should exhibit a molecular ion peak (M+) at m/z 170, corresponding to the molecular weight of C₁₂H₂₆. The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks corresponding to the loss of alkyl fragments.
Expected NMR Spectral Data
-
¹H NMR: The spectrum will be complex due to the lack of symmetry. Protons on methyl groups will appear as doublets or triplets in the upfield region (around 0.8-1.0 ppm). Methylene and methine protons will resonate in the range of 1.2-1.6 ppm.
-
¹³C NMR: The spectrum will show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The chemical shifts will be in the typical aliphatic region (10-40 ppm).
Biological Activity and Toxicological Assessment
Branched alkanes are generally considered to have low biological activity. However, their metabolism and potential for toxicity are important considerations, especially for industrial applications.
Metabolic Pathway: Cytochrome P450-mediated Oxidation
The primary metabolic pathway for alkanes in mammals is oxidation by cytochrome P450 enzymes in the liver. This process introduces a hydroxyl group, increasing the water solubility of the compound and facilitating its excretion.
Caption: Generalized metabolic pathway of a branched alkane via cytochrome P450 oxidation.
Toxicological Evaluation Workflow
The toxicological risk of an industrial chemical like this compound is assessed through a structured process.
Caption: A typical workflow for the toxicological risk assessment of a chemical substance.[7]
For C9-C12 isoalkanes, toxicological data suggests low acute oral, dermal, and inhalation toxicity. They are not typically skin or eye irritants, nor are they skin sensitizers. The primary hazard associated with these substances is aspiration if swallowed, which can cause lung damage.
References
Stereoisomers of 2-Methyl-4-propyloctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereoisomerism of 2-Methyl-4-propyloctane, a branched alkane with the molecular formula C₁₂H₂₆. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers. This document outlines the structural relationships between these stereoisomers, discusses their potential physicochemical properties, and provides a detailed experimental protocol for their separation and characterization using chiral gas chromatography (GC). The information presented is intended to serve as a valuable resource for researchers in organic synthesis, stereochemistry, and analytical chemistry.
Introduction to the Stereochemistry of this compound
This compound is a saturated hydrocarbon featuring an octane (B31449) backbone with a methyl group at the second carbon and a propyl group at the fourth carbon. The presence of these substituents at positions 2 and 4 gives rise to two chiral centers, which are carbon atoms bonded to four different groups. Consequently, this compound can exist as 2² = 4 stereoisomers.
These stereoisomers can be classified into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The four stereoisomers of this compound are (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers constitute one enantiomeric pair, while the (2R, 4S) and (2S, 4R) isomers form the other. The relationship between any member of one pair and any member of the other pair is diastereomeric.
Physicochemical Properties of Stereoisomers
Enantiomers have identical physical and chemical properties in an achiral environment. This includes boiling point, melting point, density, and solubility. Their distinguishing characteristic is their interaction with plane-polarized light, where they rotate the light to an equal but opposite degree. They may also exhibit different biological activities and interactions with other chiral molecules.
Diastereomers , on the other hand, have different physical and chemical properties. This means that the two pairs of enantiomers of this compound are expected to have different boiling points, melting points, densities, and solubilities from each other. These differences, although potentially slight for structurally similar alkanes, form the basis for their separation.
| Property | (2R, 4R) vs. (2S, 4S) | (2R, 4R) vs. (2R, 4S) |
| Boiling Point | Identical | Different |
| Melting Point | Identical | Different |
| Density | Identical | Different |
| Solubility | Identical in achiral solvents | Different in all solvents |
| Specific Rotation | Equal in magnitude, opposite in sign | Unrelated |
| Interaction with Chiral Media | Different (e.g., chiral stationary phases) | Different |
Experimental Protocol: Separation by Chiral Gas Chromatography
The most effective method for the separation of volatile stereoisomers, such as those of this compound, is chiral gas chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Instrumentation and Consumables
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Capillary Column: A column coated with a derivatized cyclodextrin-based CSP is recommended for the separation of non-functionalized alkanes. An example would be a column with a stationary phase of octakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin.
-
Carrier Gas: High-purity helium or hydrogen.
-
Sample Preparation: The sample of this compound should be dissolved in a volatile, achiral solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration (e.g., 1 mg/mL).
GC Method Parameters
| Parameter | Recommended Setting |
| Injector Temperature | 200 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 140 °C, and hold for 5 minutes. |
| Detector Temperature | 250 °C (FID) |
Expected Results
Under these conditions, it is anticipated that all four stereoisomers will be resolved. The two pairs of enantiomers will likely elute as two sets of peaks. Within each set, the two enantiomers will have distinct retention times. The diastereomeric pairs will also exhibit different retention times from each other. The elution order will depend on the specific interactions between the stereoisomers and the chiral stationary phase.
Visualization of Stereoisomeric Relationships
The relationships between the four stereoisomers of this compound can be visualized as a logical diagram.
Caption: Relationships between the stereoisomers of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the stereoisomers of this compound. The presence of two chiral centers leads to the existence of four distinct stereoisomers, comprising two pairs of enantiomers. While specific physicochemical data for these isomers are not documented, their properties can be inferred from the principles of stereochemistry. A detailed experimental protocol for their separation via chiral gas chromatography has been presented, offering a practical approach for their analysis. The provided visualizations and structured data are intended to aid researchers in understanding and investigating the stereochemical complexity of this and similar branched alkanes.
2-Methyl-4-propyloctane: An Analysis of a Hypothetical Compound
An in-depth review of the scientific literature reveals no specific discovery, historical context, or documented biological activity for the chemical compound 2-Methyl-4-propyloctane. This suggests that the molecule is likely a hypothetical or exceptionally obscure substance with no significant presence in published research.
The structure of this compound, a branched alkane, can be readily deduced from its IUPAC name. However, a thorough search of chemical databases and scientific journals does not yield any information regarding its synthesis, characterization, or application in any field of study. Consequently, there is no quantitative data, experimental protocols, or established signaling pathways associated with this specific molecule to report.
While the user's request for a detailed technical guide is comprehensive, the foundational information required to construct such a document—namely, primary research on this compound—is absent from the public scientific record. Therefore, it is not possible to provide a summary of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways.
Hypothetical Experimental Workflow
In the absence of concrete data, a general workflow for the investigation of a novel, hypothetical compound like this compound can be proposed. This serves as a conceptual framework for the type of research that would be necessary to establish the scientific record requested.
Figure 1: A generalized workflow for the discovery and preclinical development of a novel chemical entity.
This diagram illustrates a logical progression from the initial synthesis and confirmation of a new molecule's structure to its biological evaluation and preclinical assessment. Each step would generate the quantitative data and experimental protocols that are currently unavailable for this compound. Without the execution of such a research program, the core requirements for an in-depth technical guide on this specific compound cannot be met.
A Theoretical and Computational Analysis of 2-Methyl-4-propyloctane: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Methyl-4-propyloctane, a branched alkane isomer of dodecane (B42187) (C12H26). Due to the scarcity of direct experimental and theoretical data for this specific isomer, this paper outlines a representative framework for its analysis based on established computational chemistry principles for branched alkanes. The guide details protocols for conformational analysis, quantum chemical calculations for thermodynamic and spectroscopic properties, and presents expected physicochemical properties in a structured format. This document serves as a methodological reference for researchers investigating the properties and behavior of complex alkanes in various scientific and industrial applications.
Introduction
Branched alkanes are fundamental components of many chemical systems, from fuels and lubricants to serving as hydrophobic moieties in larger, biologically active molecules. Their three-dimensional structure and conformational flexibility are key determinants of their physical and chemical properties. This compound, as a specific isomer of dodecane, presents a case study for the application of modern computational techniques to elucidate its structural and energetic landscape. Theoretical studies provide a powerful avenue to understand these properties at a molecular level, complementing and guiding experimental investigations.
This whitepaper details the standard computational workflows and theoretical underpinnings for the comprehensive analysis of a branched alkane such as this compound.
Physicochemical and Thermodynamic Properties
| Property | Value (Estimated/Computed) | Unit | Source/Methodology |
| Molecular Identity | |||
| IUPAC Name | This compound | - | Standard nomenclature |
| Molecular Formula | C₁₂H₂₆ | - | |
| Molecular Weight | 170.33 | g/mol | [1] |
| CAS Number | 62184-33-2 | - | [1] |
| Thermodynamic Properties | |||
| Molar Volume (estimated) | ~245 | cm³/mol | Estimation based on dodecane isomers |
| Boiling Point (estimated) | 210 - 215 | °C | Branched alkanes typically have lower boiling points than their linear isomers (n-dodecane: 216.3 °C).[2] |
| Heat of Formation (gas) | -350 to -360 | kJ/mol | DFT Calculations (e.g., using B3LYP functional) |
| Structural Properties | |||
| Rotatable Bonds | 7 | - | |
| Stereocenters | 2 | - | At C2 and C4 |
Theoretical Study Workflow
A typical theoretical investigation of a branched alkane like this compound follows a multi-step computational workflow. This process begins with the generation of an initial 3D structure and proceeds through conformational analysis to identify stable isomers, followed by high-level quantum chemical calculations to obtain accurate energetic and spectroscopic data.
Caption: A generalized workflow for the theoretical analysis of this compound.
Methodologies and Protocols
This section provides detailed descriptions of the computational methods employed in the theoretical study of this compound.
Conformational Analysis
The conformational landscape of a flexible molecule like this compound is vast. A thorough search is necessary to identify the global minimum and other low-energy conformers that may be populated at room temperature.
Protocol:
-
Initial 3D Structure Generation: An initial 3D structure of this compound is generated from its SMILES string (CCCCC(CCC)CC(C)C).
-
Molecular Mechanics Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This step rapidly explores the potential energy surface to identify a large number of possible conformers.
-
Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A set of unique, low-energy conformers (e.g., within 10-15 kJ/mol of the lowest energy structure) is selected for further analysis.
Quantum Chemical Calculations
For higher accuracy, the selected conformers are subjected to quantum chemical calculations using Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for molecules of this size.
Protocol:
-
Geometry Optimization: The geometry of each selected conformer is optimized using a DFT method, such as the B3LYP functional with a Pople-style basis set (e.g., 6-31G(d)). This step refines the molecular structure to a stationary point on the potential energy surface.
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Refinement: To obtain more accurate relative energies between conformers, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a more sophisticated method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) if computationally feasible. Branched alkanes are known to be more thermodynamically stable than their linear isomers due to a combination of electrostatic and electron correlation effects.[1][3]
Logical Relationships in Stability Analysis
The overall stability of a given conformer is determined by a balance of several intramolecular forces. The following diagram illustrates the key energetic contributions that are evaluated during a theoretical analysis.
Caption: Key factors influencing the conformational stability of branched alkanes.
Conclusion
While this compound itself has not been the subject of extensive theoretical investigation, the methodologies and principles outlined in this whitepaper provide a robust framework for its computational analysis. By employing a combination of molecular mechanics and quantum chemical calculations, it is possible to thoroughly characterize its conformational space, determine its thermodynamic properties, and predict its spectroscopic signatures. This approach is broadly applicable to other branched alkanes and is a valuable tool in materials science, fuel development, and medicinal chemistry where molecular structure and properties are of critical importance.
References
Methodological & Application
Application Note: Analysis of 2-Methyl-4-propyloctane by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of the branched alkane 2-Methyl-4-propyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). Branched alkanes are a class of hydrocarbons relevant in various fields, including petroleum analysis and as potential biomarkers. The methodology outlined here offers a robust framework for the separation, identification, and quantification of this compound in complex mixtures. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Additionally, this document includes a predicted fragmentation pattern for this compound to aid in its mass spectral identification.
Introduction
This compound is a saturated branched-chain hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] The analysis of such isomers can be challenging due to their similar physical properties.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it well-suited for the analysis of complex hydrocarbon mixtures.[4]
This application note details a comprehensive GC-MS method for the analysis of this compound. The protocol is designed to provide reliable and reproducible results for both qualitative identification and quantitative measurements.
Experimental Protocols
Materials and Reagents
-
Solvent: Hexane (B92381) or Pentane (GC grade or higher)
-
Standard: this compound (if available, or a suitable branched alkane standard)
-
Internal Standard (for quantification): A non-interfering deuterated alkane or a different, well-resolved branched alkane (e.g., undecane (B72203) or tridecane).
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If performing quantitative analysis, add the internal standard to each calibration standard and sample at a fixed concentration.
-
-
Sample Extraction (from a matrix):
-
For liquid samples, a simple dilution with hexane may be sufficient.
-
For solid or semi-solid matrices, a solvent extraction (e.g., Soxhlet or sonication) with hexane may be necessary. The specific extraction procedure will depend on the sample matrix.
-
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating branched alkanes.[3][5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-300
-
Scan Speed: 1000 amu/s
-
Data Presentation
Predicted Mass Spectrum of this compound
The mass spectrum of branched alkanes is characterized by fragmentation at the branching points, leading to the formation of stable carbocations.[6] The molecular ion peak (M+) for highly branched alkanes may be weak or absent.[6] For this compound (M+ = 170), the fragmentation is expected to occur preferentially at the C4 position due to the propyl group, and at the C2 position due to the methyl group. The loss of the largest alkyl group at a branch point is generally favored.[6]
Table 1: Predicted Major Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Structure of Fragment Ion |
| 127 | [M - C3H7]+ | [C9H19]+ |
| 113 | [M - C4H9]+ | [C8H17]+ |
| 99 | [M - C5H11]+ | [C7H15]+ |
| 85 | [M - C6H13]+ | [C6H13]+ |
| 71 | [M - C7H15]+ | [C5H11]+ |
| 57 | [M - C8H17]+ | [C4H9]+ |
| 43 | [M - C9H19]+ | [C3H7]+ |
Note: The relative abundances of these ions will depend on the stability of the resulting carbocations.
Quantitative Analysis Data
For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Table 2: Example Quantitative Data for this compound Analysis
| Parameter | Value |
| Retention Time (min) | User-determined |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | User-determined |
| Limit of Quantification (LOQ) | User-determined |
| Recovery (%) | User-determined |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted fragmentation of this compound in EI-MS.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The use of a non-polar capillary column allows for effective chromatographic separation, while the mass spectrometric detection provides definitive identification based on the characteristic fragmentation pattern. This methodology can be readily adapted for the analysis of other branched alkanes and is suitable for implementation in research and quality control laboratories.
References
- 1. This compound | CAS#:62184-33-2 | Chemsrc [chemsrc.com]
- 2. This compound | C12H26 | CID 21201043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methyl-4-propyloctane | 62184-35-4 | Benchchem [benchchem.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
Application Note: ¹H and ¹³C NMR Spectroscopy of 2-Methyl-4-propyloctane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For saturated hydrocarbons like 2-Methyl-4-propyloctane, NMR provides critical information about the molecular framework, including the number and connectivity of chemically distinct proton and carbon atoms. This application note presents detailed protocols for sample preparation and data acquisition for ¹H and ¹³C NMR analysis of this compound. It also includes predicted spectral data and logical diagrams to aid in spectral interpretation.
Predicted NMR Data
Due to the presence of a chiral center at the C4 position, this compound lacks symmetry, rendering most carbon and proton environments chemically non-equivalent. The predicted chemical shifts are based on typical values for aliphatic hydrocarbons.[1][2][3] Protons on alkyl groups are highly shielded and generally appear between 0.7 and 1.5 ppm.[1]
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be complex due to significant signal overlap in the aliphatic region. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups will exhibit distinct, albeit closely spaced, chemical shifts and complex splitting patterns from spin-spin coupling.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Primary CH₃ | 0.8 - 1.0 | Doublet, Triplet | 12H |
| Secondary CH₂ | 1.1 - 1.4 | Multiplet | 10H |
| Tertiary CH | 1.4 - 1.7 | Multiplet | 2H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show distinct signals for each of the 12 carbon atoms due to the molecule's asymmetry. Carbons in different local environments (primary, secondary, tertiary) will resonate at characteristic chemical shifts.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Primary (CH₃) | 10 - 25 |
| Secondary (CH₂) | 20 - 40 |
| Tertiary (CH) | 30 - 45 |
Experimental Protocols
Protocol 1: NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5][6][7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[5][8] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the deuterium (B1214612) lock.[4][5]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[4] Solid particles can degrade spectral quality by interfering with the magnetic field homogeneity.[4]
-
Internal Standard: Add a small amount (1-2 µL) of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
The following are typical parameters for acquiring a standard 1D proton NMR spectrum.
| Parameter | Value | Description |
| Spectrometer Frequency | 400 MHz | The operating frequency of the instrument. |
| Pulse Program | zg30 | A standard 30-degree pulse experiment. |
| Solvent | CDCl₃ | Deuterated solvent used for the sample. |
| Temperature | 298 K | Standard room temperature measurement. |
| Spectral Width (SW) | 20 ppm | Frequency range to be observed, centered on the aliphatic region.[9] |
| Number of Scans (NS) | 8 - 16 | Number of FIDs co-added to improve signal-to-noise. |
| Acquisition Time (AT) | ~3-4 s | The duration for which the FID is recorded.[9][10] |
| Relaxation Delay (D1) | 1 - 2 s | A delay between scans to allow for nuclear relaxation. |
| Number of Points (NP) | 32k - 64k | The number of data points defining the spectrum.[9] |
Protocol 3: ¹³C NMR Data Acquisition (100 MHz Spectrometer)
Acquiring a ¹³C spectrum typically requires more scans due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]
| Parameter | Value | Description |
| Spectrometer Frequency | 100 MHz | The corresponding ¹³C frequency for a 400 MHz ¹H instrument. |
| Pulse Program | zgpg30 | A standard 30-degree pulse experiment with proton decoupling. |
| Solvent | CDCl₃ | Deuterated solvent used for the sample. |
| Temperature | 298 K | Standard room temperature measurement. |
| Spectral Width (SW) | 250 ppm | A wider frequency range is needed to cover all carbon chemical shifts. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is required for adequate signal-to-noise. |
| Acquisition Time (AT) | ~1-2 s | The duration for which the FID is recorded. |
| Relaxation Delay (D1) | 2 s | A standard delay to allow for carbon nuclei relaxation. |
| Number of Points (NP) | 64k | The number of data points defining the spectrum. |
Protocol 4: Data Processing
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted from a time-domain signal to a frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H spectra, the relative areas under each peak are integrated to determine the ratio of protons giving rise to each signal.
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
References
- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. scribd.com [scribd.com]
- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 10. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
Application Notes and Protocols for Mass Spectrometry of 2-Methyl-4-propyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 2-Methyl-4-propyloctane using mass spectrometry. It includes a comprehensive experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), a summary of expected quantitative data, and a discussion of the characteristic fragmentation patterns of this branched alkane. The provided methodologies are intended to assist researchers in identifying and quantifying this compound in various sample matrices.
Introduction
This compound is a saturated branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2][3] The analysis of such hydrocarbons is crucial in various fields, including geochemistry, environmental analysis, and the petroleum industry. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of these compounds.
The mass spectra of branched alkanes are characterized by specific fragmentation patterns that provide structural information.[4][5] Upon electron ionization (EI), the molecular ion (M⁺) is formed, which then undergoes fragmentation. For branched alkanes, cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[5][6] The relative abundance of the molecular ion peak is typically lower for branched alkanes compared to their straight-chain isomers due to the increased stability of the fragment ions.[7]
Predicted Mass Spectral Data
The mass spectrum of this compound is predicted to show a series of characteristic fragment ions. The molecular ion peak ([C₁₂H₂₆]⁺˙) is expected at a mass-to-charge ratio (m/z) of 170. Due to the branched nature of the molecule, this peak may be of low intensity.[5][7] The primary fragmentation will occur at the C-C bonds adjacent to the branching points at C4 and C2.
Table 1: Predicted Prominent Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Structure | Notes |
| 170 | [C₁₂H₂₆]⁺˙ | Molecular Ion | Expected to be of low abundance. |
| 155 | [C₁₁H₂₃]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the C2 position. |
| 127 | [C₉H₁₉]⁺ | [M - C₃H₇]⁺ | Loss of a propyl radical from the C4 position. |
| 113 | [C₈H₁₇]⁺ | Cleavage at C4-C5 bond | Formation of a stable secondary carbocation. |
| 85 | [C₆H₁₃]⁺ | Cleavage at C4-C3 bond | Formation of a stable secondary carbocation. |
| 71 | [C₅H₁₁]⁺ | Cleavage at C4-propyl bond | Loss of the C₇H₁₅ radical. |
| 57 | [C₄H₉]⁺ | Cleavage at C2-C3 bond | Formation of a stable tertiary carbocation. |
| 43 | [C₃H₇]⁺ | Isopropyl cation | A common fragment in branched alkanes. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.
3.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (if available) in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
3.2. Gas Chromatography (GC) Conditions
-
Column: Non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in splitless mode for low concentrations or split mode (e.g., 50:1) for higher concentrations.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-200.
-
Scan Mode: Full scan.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.
References
Application Note & Protocol: Quantification of 2-Methyl-4-propyloctane in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-4-propyloctane is a branched-chain alkane that may be present in various complex mixtures, including environmental samples, petroleum products, and biological matrices. Accurate quantification of this volatile organic compound (VOC) is crucial for environmental monitoring, quality control in the petrochemical industry, and toxicological studies. This document provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for the separation and identification of volatile and semi-volatile compounds.[1] The methodology described herein is designed to provide high sensitivity and selectivity for the target analyte in complex sample matrices.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained using the described protocol. These values are representative and may vary depending on the specific sample matrix and instrumentation.
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Table 2: Quantification of this compound in Spiked Serum Samples
| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Serum-1 | 5.0 | 4.8 | 96 |
| Serum-2 | 25.0 | 26.5 | 106 |
| Serum-3 | 100.0 | 95.2 | 95 |
Experimental Protocols
This section details the methodologies for the quantification of this compound in complex mixtures. The protocol is divided into sample preparation and GC-MS analysis.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds in complex matrices.[2]
Materials:
-
20 mL headspace vials with PTFE-lined septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)
-
Heater-shaker or water bath
-
Internal standard (e.g., d-labeled this compound or a suitable non-interfering alkane)
-
Sodium chloride (NaCl)
Protocol:
-
Sample Aliquoting: Pipette a known volume (e.g., 1-5 mL) of the liquid sample (e.g., serum, water) into a 20 mL headspace vial. For solid samples, a known weight (e.g., 1-2 g) should be used.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.
-
Matrix Modification: Add a saturating amount of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.[3]
-
Vial Sealing: Immediately seal the vial with the PTFE-lined septum and cap.
-
Equilibration: Place the vial in a heater-shaker or water bath set to a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the equilibration of the analyte between the sample matrix and the headspace.
-
SPME Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for a fixed time (e.g., 20 minutes) to allow for the adsorption of the analytes.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Analysis
Gas chromatography separates the components of the mixture based on their volatility and interaction with the stationary phase, while mass spectrometry provides detection and identification based on the mass-to-charge ratio of the ionized molecules.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
GC Column: A non-polar capillary column is recommended for alkane analysis, such as an Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]
-
Injector: Split/splitless inlet, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the internal standard. Full scan mode can be used for initial identification. Branched alkanes often show preferential fragmentation at the branch point.[5]
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for the target analyte and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards of this compound with the internal standard at a constant concentration. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.
-
Quantification: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Logical Relationship for Analyte Quantification
Caption: Logical flow for calculating analyte concentration.
References
Application Note: Use of 2-Methyl-4-propyloctane as a Chemical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction While 2-Methyl-4-propyloctane is not a widely documented chemical standard, its properties as a stable, branched-chain alkane make it suitable for specific applications in analytical chemistry. This document provides a detailed protocol for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of non-polar analytes in complex matrices.
Internal standards are essential for improving the precision and accuracy of quantitative analysis.[1] They are compounds added in a consistent amount to all samples, including calibration standards and blanks, at the beginning of the sample preparation process.[2] By using the ratio of the analyte signal to the internal standard signal, variations arising from injection volume, sample matrix effects, and instrument drift can be effectively minimized.[1][2]
Selection Criteria for this compound as an Internal Standard:
-
Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and unlikely to react with analytes or the sample matrix.
-
Structural Similarity: It is suitable for analyses involving other hydrocarbons or non-polar compounds, as it will behave similarly during extraction and chromatographic separation.[2]
-
Absence in Samples: It is not a naturally occurring compound in most biological or environmental samples, preventing interference with endogenous components.[2]
-
Chromatographic Resolution: Its unique branching results in a retention time that can typically be resolved from other common alkanes and analytes.
Physicochemical and Chromatographic Data
Quantitative data for this compound is summarized below. This information is critical for method development, including the selection of appropriate solvents and GC-MS parameters.
| Property | Value | Source |
| Molecular Formula | C12H26 | PubChem[3], Smolecule[4] |
| Molecular Weight | 170.33 g/mol | PubChem[3], Smolecule[4] |
| Monoisotopic Mass | 170.203450829 Da | PubChem[3] |
| CAS Number | 62184-33-2 | PubChem[3], Smolecule[4] |
| IUPAC Name | This compound | PubChem[3] |
| Predicted XLogP3 | 6.1 | PubChem[3] |
Note: Chromatographic retention time is method-dependent and must be determined empirically on the specific GC-MS system and column used.
Experimental Protocols
Protocol for Use as an Internal Standard in GC-MS
This protocol details the steps for using this compound as an internal standard for the quantification of a hypothetical non-polar analyte (e.g., a long-chain fatty acid methyl ester or another hydrocarbon) in a sample matrix.
Objective: To accurately quantify a target analyte by correcting for variations in sample preparation and analysis.
Materials:
-
This compound (purity ≥98%)
-
High-purity solvent (e.g., hexane, dichloromethane, or ethyl acetate)
-
Target analyte standard
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with septa caps
-
Vortex mixer
-
GC-MS system with a suitable non-polar capillary column (e.g., DB-5ms, HP-5MS)
Procedure:
-
Preparation of Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in the chosen high-purity solvent in a 10 mL Class A volumetric flask.
-
Fill to the mark with the solvent, cap, and mix thoroughly by inversion.
-
Store the stock solution at 4°C in a tightly sealed container.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of the target analyte.
-
Create a working solution of the internal standard (e.g., 10 µg/mL) by diluting the stock solution.
-
Add a fixed volume of the IS working solution to each calibration standard to achieve a consistent final concentration (e.g., 1 µg/mL). For example, add 100 µL of the 10 µg/mL IS solution to each 1 mL of analyte standard.
-
This process creates a calibration curve based on the ratio of the analyte response to the internal standard response versus the analyte concentration.[5]
-
-
Sample Preparation:
-
To each unknown sample (e.g., 1 mL of a liquid extract), add the same fixed volume of the IS working solution (100 µL) as used for the calibration standards.
-
Vortex each sample for 30 seconds to ensure thorough mixing.
-
Proceed with any further extraction, derivatization, or clean-up steps required for the specific sample matrix. Adding the internal standard early in the process helps correct for analyte loss during sample preparation.[2]
-
-
GC-MS Analysis:
-
Set up the GC-MS method with appropriate parameters for the analytes of interest. A typical starting point for branched alkanes is provided in the table below.
-
Inject the prepared calibration standards and samples.
-
Acquire data in both full scan mode (to confirm identity) and Selected Ion Monitoring (SIM) mode (for quantification).
-
Example GC-MS Parameters:
| Parameter | Recommended Setting |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and SIM |
| SIM Ions for IS | Select characteristic, abundant ions from the mass spectrum of this compound (e.g., m/z 57, 71, 85). |
-
Data Analysis and Quantification:
-
Integrate the peak areas for the target analyte and the internal standard (this compound) in each chromatogram.
-
Calculate the Response Ratio for each injection: Response Ratio = (Peak Area of Analyte) / (Peak Area of IS) .[2]
-
Construct a calibration curve by plotting the Response Ratio of the standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples by using the Response Ratio from the samples and the linear regression equation from the calibration curve.
-
Diagrams and Workflows
Workflow for Quantitative Analysis Using an Internal Standard
The following diagram illustrates the complete workflow from sample preparation to final concentration determination using this compound as an internal standard.
Caption: Workflow for quantification using an internal standard.
Logical Relationship for Choosing an Internal Standard
This diagram outlines the decision-making process for selecting an appropriate internal standard like this compound.
Caption: Decision tree for internal standard selection.
References
- 1. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. This compound | C12H26 | CID 21201043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 62184-33-2 [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Methyl-4-propyloctane as a Geochemical Biomarker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Methyl-4-propyloctane as a biomarker in geochemical studies. While direct research on this specific compound is limited, this document extrapolates from data on similar branched aliphatic alkanes, particularly those with quaternary carbon atoms (BAQCs), to provide a framework for its investigation.
Introduction to this compound as a Putative Biomarker
This compound is a C12 branched alkane. In geochemical studies, branched alkanes are valuable molecular fossils (biomarkers) that can provide insights into the past depositional environments and the types of organisms present.[1][2][3] Branched aliphatic alkanes with quaternary substituted carbon atoms (BAQCs) are particularly noted for their biological origin and preservation over geological timescales.[4][5] The presence and abundance of specific branched alkanes can be indicative of contributions from bacteria and algae to sedimentary organic matter.[3] While the precise biological source of many branched alkanes remains unknown, their distribution patterns suggest they are derived from specific biosynthetic pathways.[2][4]
Geochemical Significance
The significance of this compound as a biomarker can be inferred from the study of other branched alkanes:
-
Source Indication: Short-chain branched alkanes are generally associated with microbial origins, including bacteria and algae.[2][3] The even or odd carbon number predominance in a series of related branched alkanes can point towards specific biosynthetic pathways.[2]
-
Depositional Environment: The presence of certain branched alkanes has been linked to specific paleoenvironmental conditions. For instance, some BAQCs are suggested to indicate weakly oxidizing sedimentary environments.[3][5]
-
Thermal Maturity: While the primary utility of branched alkanes is as source indicators, their stability can also provide some information regarding the thermal maturity of the host rock, although they are generally considered to be resistant to biodegradation.[5]
Data Presentation: Geochemical Context
The following table summarizes typical geochemical data for shale samples where long-chain branched alkanes have been identified. This provides a context for the type of geological settings where this compound might be found.
| Parameter | Range | Average | Significance |
| Total Organic Carbon (TOC) | 1.9 - 42.8% | 9.1% | Indicates high abundance of organic matter.[1] |
| Vitrinite Reflectance (Ro) | 1.5 - 2.6% | 1.93% | Suggests a high level of thermal maturity.[1] |
| δ13C of Kerogen | -25.1‰ to -21.0‰ | -23.5‰ | Reflects organic matter derived from humic sources.[1] |
| ∑C21-/∑C22+ (n-alkanes) | 0.66 - 5.06 | 1.57 | Indicates a primary contribution from bacteria and algae.[3] |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of branched alkanes in geological samples.[4]
Sample Preparation and Extraction
-
Grinding: Crush the rock or sediment sample to a fine powder (e.g., < 100 mesh).
-
Soxhlet Extraction:
-
Place the powdered sample in a pre-extracted cellulose (B213188) thimble.
-
Extract the sample with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (9:1 v/v) for 72 hours.
-
Add activated copper to the extraction flask to remove elemental sulfur.
-
-
Fractionation:
-
Concentrate the total lipid extract under reduced pressure.
-
Separate the extract into aliphatic, aromatic, and polar fractions using column chromatography with activated silica (B1680970) gel.
-
Elute the aliphatic fraction with n-hexane.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the identification and quantification of this compound.
-
GC Conditions (Example):
-
Column: HP-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C (hold for 2 min).
-
Ramp 1: 4°C/min to 310°C.
-
Final hold: 310°C for 20 min.
-
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Identification: Identification of this compound is based on its retention time and comparison of its mass spectrum with reference spectra from libraries (e.g., NIST). The mass spectrum of branched alkanes is characterized by specific fragmentation patterns.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Conceptual Geochemical Interpretation
Caption: Factors influencing the presence of this compound as a biomarker.
Conclusion and Future Directions
While direct evidence is currently sparse, the structural similarity of this compound to known branched alkane biomarkers suggests its potential as a valuable indicator in geochemical studies. Future research should focus on:
-
Compound-Specific Isotope Analysis: To better constrain the biological sources and carbon cycling pathways.
-
Culturing Studies: To identify modern microorganisms that produce this compound.
-
Correlation Studies: To establish robust relationships between the abundance of this biomarker and specific environmental parameters in a wider range of geological settings.
By applying the outlined protocols and building upon the knowledge of similar compounds, researchers can begin to unlock the information encoded within this compound and further refine our understanding of Earth's history.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
2-Methyl-4-propyloctane: An Overview of a Branched Alkane
Chemical and Physical Properties
2-Methyl-4-propyloctane is a branched alkane with the chemical formula C12H26.[1][2] Its structure and basic properties have been characterized, providing a baseline for potential future research and application development. The following table summarizes its key computed and estimated physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C12H26 | [1][2] |
| Molecular Weight | 170.335 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 62184-33-2 | [1][2] |
| Boiling Point (estimated) | 191°C | [3][4] |
| Melting Point (estimated) | -50.8°C | [3][4] |
| Density (estimated) | 0.7491 g/cm³ | [3][4] |
| Refractive Index (estimated) | 1.4202 | [3][4] |
| LogP | 4.639 | [1] |
| SMILES | CCCCC(CCC)CC(C)C | [1][2] |
| InChIKey | FJPVBTBEYVNWCA-UHFFFAOYSA-N | [1][2] |
Potential Synthetic Approaches
While specific, detailed protocols for the synthesis of this compound are not documented in the provided information, general methodologies for the synthesis of structurally similar branched alkanes can be considered. These approaches typically involve the formation of the carbon skeleton followed by reduction to the corresponding alkane.
A plausible synthetic strategy could involve the catalytic hydrogenation of an unsaturated precursor, such as 3-methyl-4-propyloctene or 3-methyl-4-propyloctyne.[5] This method transfers the synthetic challenge to the creation of the unsaturated analog, which can often be assembled through established carbon-carbon bond-forming reactions.[5]
Alternatively, convergent strategies utilizing organometallic coupling reactions could be employed to construct the carbon backbone.[5] Methods like Corey-House, Negishi, or Kumada couplings could potentially be adapted to form the key carbon-carbon bonds in the this compound structure.[5] The success of these routes would be contingent on the availability and synthesis of the appropriate precursor fragments.[5]
The following diagram illustrates a generalized logical workflow for the synthesis of a branched alkane like this compound, starting from simpler precursors.
Caption: Generalized synthetic workflow for a branched alkane.
Applications and Future Directions
Currently, there is no specific information available regarding the industrial applications of this compound in sectors such as drug development, materials science, or as a specialty chemical. The provided data focuses solely on its chemical identity and basic properties.[1][2][3][4] A related compound, 2-methyl-4-propyl-1,3-oxathiane, is noted for its use in the production of the anti-epileptic drug phenytoin (B1677684) and as a flavor agent, chemical intermediate, and cleaning agent.[6] However, it is crucial to emphasize that this is a different molecule, and its applications cannot be directly attributed to this compound.
For researchers, scientists, and drug development professionals, this compound represents a largely unexplored molecule. Future research could focus on:
-
Detailed Synthesis and Characterization: Developing and optimizing a specific, high-yield synthesis protocol for this compound and thoroughly characterizing its physical, chemical, and toxicological properties.
-
Exploration of Physicochemical Properties: Investigating properties relevant to industrial applications, such as solvency, viscosity, and thermal stability.
-
Biological Screening: In the context of drug development, initial in-vitro screening could be conducted to identify any potential biological activity, although there is currently no basis to suggest any specific therapeutic utility.
References
- 1. This compound | CAS#:62184-33-2 | Chemsrc [chemsrc.com]
- 2. This compound | C12H26 | CID 21201043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. This compound [m.chemicalbook.com]
- 5. 3-Methyl-4-propyloctane | 62184-35-4 | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
Application Notes and Protocols for 2-Methyl-4-propyloctane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety guidelines for the handling and storage of 2-Methyl-4-propyloctane (CAS No. 62184-33-2).[1][2][3] Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a branched alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2][3] Understanding its physical and chemical properties is essential for its safe handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 62184-33-2 | [1][2][3] |
| Molecular Formula | C12H26 | [1][2][3] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| Boiling Point | 191 °C | [1] |
| Melting Point | -50.8 °C (estimate) | [1] |
| Density | 0.7491 g/cm³ | [1] |
| Refractive Index | 1.4202 | [1] |
Safety and Handling Protocols
As a volatile organic compound (VOC), this compound requires careful handling to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE. The following are minimum requirements for handling this compound:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: In poorly ventilated areas or when dealing with large quantities, a respirator with an organic vapor cartridge is recommended.
General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.
-
Grounding: When transferring large quantities, ground and bond containers to prevent static discharge.
-
Avoid Inhalation: Take precautions to avoid inhaling vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Protocols
Proper storage is essential to maintain the quality of this compound and to ensure a safe laboratory environment.
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Ignition Sources: The storage area should be free of ignition sources.
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
While specific experimental uses of this compound are not widely documented, its properties as a non-polar, volatile solvent are similar to other branched alkanes like dodecane.[4] The following is a general protocol for its use as a solvent in a chemical reaction.
Protocol: Use of this compound as a Non-Polar Solvent
Objective: To serve as a reaction medium for a non-polar chemical synthesis.
Materials:
-
This compound
-
Reactants (ensure compatibility)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Heating/cooling apparatus (if required)
-
Inert gas supply (e.g., nitrogen, argon) if reactants are air-sensitive
-
Appropriate work-up and purification equipment
Procedure:
-
Preparation:
-
Ensure the reaction vessel is clean and dry.
-
Set up the reaction apparatus in a chemical fume hood.
-
If an inert atmosphere is required, purge the reaction vessel with the inert gas.
-
-
Addition of Solvent and Reactants:
-
Add the desired volume of this compound to the reaction vessel.
-
With stirring, add the reactants to the solvent. The order of addition may be critical depending on the specific reaction.
-
-
Reaction:
-
Maintain the desired reaction temperature using the heating or cooling apparatus.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary, following a procedure appropriate for the specific reactants.
-
Separate the product from the solvent. This may involve techniques such as extraction, distillation, or chromatography. Due to the relatively high boiling point of this compound, removal under reduced pressure may be necessary.
-
-
Waste Disposal:
-
Dispose of the this compound waste and any other chemical waste according to institutional and local regulations.
-
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste.
-
Collect in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
Application Notes & Protocols: 2-Methyl-4-propyloctane in Lubricant Formulation Research
For: Researchers, Scientists, and Drug Development Professionals
Topic: Investigation of 2-Methyl-4-propyloctane as a Potential Base Oil or Additive in Lubricant Formulations.
Introduction
This compound is a branched-chain alkane with the molecular formula C12H26.[1] Its highly branched structure suggests potential utility as a lubricant base oil or additive, offering a unique combination of properties such as low pour point, good thermal stability, and specific viscosity characteristics. Branched alkanes are known to be crucial components in synthetic lubricants, contributing to improved performance over a wide range of temperatures and conditions.[2][3] This document outlines the application notes and detailed experimental protocols for the comprehensive evaluation of this compound in lubricant formulation research.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are essential for initial formulation considerations and for predicting its behavior as a lubricant component.
| Property | Value | Reference |
| Molecular Formula | C12H26 | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point (estimated) | 191°C | [4] |
| Melting Point (estimated) | -50.8°C | [4] |
| Density (estimated) | 0.7491 g/cm³ | [4] |
| Refractive Index (estimated) | 1.4202 | [4] |
Experimental Protocols for Lubricant Performance Evaluation
The following protocols are designed to assess the performance of this compound as a lubricant base oil or as an additive to a standard base oil.
Objective: To determine the kinematic viscosity of lubricant formulations containing this compound at various temperatures and to calculate the Viscosity Index (VI).
Apparatus: Capillary Tube Viscometer (e.g., Redwood or Ubbelohde type).[5][6][7]
Protocol:
-
Prepare lubricant samples:
-
Sample A: 100% this compound.
-
Sample B: 10% (w/w) this compound in a Group III base oil.
-
Sample C: Control - 100% Group III base oil.
-
-
Ensure the viscometer is clean and dry.
-
Pour the lubricant sample into the viscometer tube.
-
Place the viscometer in a constant temperature bath at 40°C and allow it to equilibrate.[8]
-
Draw the oil sample through the capillary tube to the starting mark using suction.[6]
-
Release the suction and measure the time taken for the oil to flow between the start and end marks.[8]
-
Repeat the measurement at least three times and calculate the average flow time.
-
Repeat steps 4-7 at a temperature of 100°C.[8]
-
Calculate the kinematic viscosity at each temperature using the viscometer constant.
-
Calculate the Viscosity Index (VI) according to ASTM D2270.[8]
Data Presentation:
| Lubricant Formulation | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) |
| Sample A: 100% this compound | Experimental Data | Experimental Data | Calculated Value |
| Sample B: 10% this compound | Experimental Data | Experimental Data | Calculated Value |
| Sample C: Control (Group III Base Oil) | Experimental Data | Experimental Data | Calculated Value |
Objective: To evaluate the thermal stability of lubricant formulations containing this compound by measuring weight loss at elevated temperatures.
Apparatus: Thermo-Gravimetric Analyzer (TGA).[9][10]
Protocol:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, known weight (5-10 mg) of the lubricant sample into the TGA pan.
-
Heat the sample in the TGA under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10°C/min) from ambient temperature to 600°C.[11]
-
Alternatively, for isothermal analysis, heat the sample to a specific temperature (e.g., 150°C) and hold for an extended period (e.g., 24-72 hours), monitoring weight loss over time.[9]
-
Record the weight loss as a function of temperature or time.
-
Determine the onset temperature of decomposition and the temperature at maximum weight loss rate (Tmax).[11]
Data Presentation:
| Lubricant Formulation | Onset of Decomposition (°C) | Temperature at Max. Weight Loss (°C) | Total Weight Loss (%) |
| Sample A: 100% this compound | Experimental Data | Experimental Data | Experimental Data |
| Sample B: 10% this compound | Experimental Data | Experimental Data | Experimental Data |
| Sample C: Control (Group III Base Oil) | Experimental Data | Experimental Data | Experimental Data |
Objective: To determine the coefficient of friction of lubricant formulations containing this compound under controlled conditions.
Apparatus: Tribometer (e.g., Pin-on-disk or Four-Ball tester).[12][13]
Protocol:
-
Clean and prepare the test specimens (e.g., pin and disk) according to standard procedures.
-
Apply a thin film of the lubricant sample to the contact surfaces.
-
Mount the specimens in the tribometer.
-
Apply a specified normal load to the contact.
-
Initiate sliding at a constant speed.
-
Record the tangential (frictional) force and the normal force continuously throughout the test.
-
Calculate the coefficient of friction as the ratio of the frictional force to the normal force.[12]
-
Repeat the test for each lubricant formulation to ensure repeatability.
Data Presentation:
| Lubricant Formulation | Test Conditions (Load, Speed, Temp) | Average Coefficient of Friction | Standard Deviation |
| Sample A: 100% this compound | Specified Conditions | Experimental Data | Calculated Value |
| Sample B: 10% this compound | Specified Conditions | Experimental Data | Calculated Value |
| Sample C: Control (Group III Base Oil) | Specified Conditions | Experimental Data | Calculated Value |
Visualizations
Caption: Experimental workflow for evaluating this compound in lubricants.
Caption: Relationship between molecular structure and lubricant performance.
References
- 1. This compound | C12H26 | CID 21201043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Low-Temperature Performance and Tribological Properties of Poly(5-n-butyl-2-norbornene) Lubricating Oils: Effect of Molecular Weight and Hydrogenation on the Viscosity and Anti-Wear Activity [mdpi.com]
- 3. scienceskool.co.uk [scienceskool.co.uk]
- 4. This compound [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Oil Viscosity - How It's Measured and Reported [machinerylubrication.com]
- 7. m.youtube.com [m.youtube.com]
- 8. spectrosci.com [spectrosci.com]
- 9. support.newgatesimms.com [support.newgatesimms.com]
- 10. store.astm.org [store.astm.org]
- 11. Characterization of Thermal Stability of Synthetic and Semi-Synthetic Engine Oils [mdpi.com]
- 12. bobistheoilguy.com [bobistheoilguy.com]
- 13. tandfonline.com [tandfonline.com]
Synthesis protocols for branched alkanes like 2-Methyl-4-propyloctane
Application Note and Synthesis Protocol for 2-Methyl-4-propyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Highly branched alkanes are crucial components in various fields, including materials science and serve as important scaffolds in medicinal chemistry.[1][2] Their unique physical properties, such as lower melting points and different viscosities compared to their linear isomers, make them valuable as lubricants and calibration standards. In the context of drug development, the incorporation of branched alkyl chains can significantly influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile.[3][4][5] The specific branching pattern of this compound provides a sterically hindered and lipophilic moiety that can be used to design molecules with controlled interactions with biological targets.
This document provides a detailed, multi-step synthesis protocol for this compound. The chosen synthetic strategy is a robust and versatile approach that utilizes a Grignard reaction to construct the carbon skeleton, followed by a Barton-McCombie deoxygenation to yield the final alkane.[6][7][8][9] This method is advantageous as it allows for the convergent assembly of the target molecule from smaller, readily available precursors and avoids the potential for rearrangements that can occur under acidic conditions.[6]
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step sequence starting from isovaleraldehyde (B47997) and 1-bromobutane (B133212). The key steps include the formation of a secondary alcohol via a Grignard reaction, oxidation to a ketone, a second Grignard reaction to create the tertiary alcohol with the desired carbon framework, and a final deoxygenation step.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-Methyl-4-octanol
-
Preparation of Butylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether (100 mL).
-
Slowly add a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether (50 mL) from the dropping funnel to initiate the reaction.
-
Once the reaction starts (visible by bubbling and heat generation), add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[10][11]
-
-
Reaction with Isovaleraldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of isovaleraldehyde (2-methylpropanal) (1.0 eq) in anhydrous diethyl ether (50 mL) from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to yield 2-methyl-4-octanol as a colorless oil.
-
Synthesis of 2-Methyl-4-octanone
-
Oxidation of 2-Methyl-4-octanol:
-
In a 500 mL round-bottom flask, dissolve 2-methyl-4-octanol (1.0 eq) in dichloromethane (B109758) (200 mL).
-
Add pyridinium (B92312) chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-4-octanone.
-
Purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methyl-4-octanone as a colorless oil.
-
Synthesis of 2-Methyl-4-propyl-4-octanol
-
Reaction with Propylmagnesium Bromide:
-
Prepare propylmagnesium bromide from 1-bromopropane (B46711) and magnesium turnings as described in section 3.1.
-
Cool the solution of propylmagnesium bromide (1.2 eq) in anhydrous diethyl ether to 0 °C.
-
Slowly add a solution of 2-methyl-4-octanone (1.0 eq) in anhydrous diethyl ether (50 mL).
-
After the addition, allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (100 mL).
-
Work up the reaction as described in section 3.1 to obtain the crude tertiary alcohol.
-
Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methyl-4-propyl-4-octanol as a colorless, viscous oil.[12][13][14]
-
Synthesis of this compound (Barton-McCombie Deoxygenation)
-
Formation of the Xanthate Ester:
-
In a flame-dried 250 mL round-bottom flask, dissolve 2-methyl-4-propyl-4-octanol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (100 mL).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (CS2) (2.0 eq) dropwise at 0 °C and then allow the mixture to warm to room temperature and stir for 1 hour.
-
Add methyl iodide (2.0 eq) and stir the reaction mixture at room temperature overnight.[9]
-
Carefully quench the reaction with water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude xanthate is used in the next step without further purification.
-
-
Deoxygenation:
-
Dissolve the crude xanthate ester in toluene (B28343) (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Add tributyltin hydride (Bu3SnH) (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux (around 110 °C) for 4 hours.[8][9]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes) to yield this compound as a colorless oil.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Summary of Reaction Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
|---|---|---|---|---|
| 2-Methyl-4-octanol | C9H20O | 144.25 | 80-90 | Colorless oil |
| 2-Methyl-4-octanone | C9H18O | 142.24 | 85-95 | Colorless oil |
| 2-Methyl-4-propyl-4-octanol | C12H26O | 186.34 | 75-85 | Colorless, viscous oil |
| this compound | C12H26 | 170.33 | 70-80 | Colorless oil |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~0.8-0.9 (m, 9H, 3 x CH₃), ~1.1-1.4 (m, 16H, 8 x CH₂), ~1.5-1.7 (m, 1H, CH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Multiple signals in the range of 10-40 ppm corresponding to the different alkyl carbons. |
| Mass Spec (EI) | m/z (%): 170 ([M]⁺, low intensity), and characteristic fragmentation pattern for branched alkanes.[15][16] |
| IR (neat) | ν (cm⁻¹): ~2955, 2924, 2855 (C-H stretching), 1465, 1378 (C-H bending) |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical application of alkanesdocx | DOCX [slideshare.net]
- 5. The role of Organic Chemistry in Pharmaceuticals - Reachem [reachemchemicals.com]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 9. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 10. Khan Academy [khanacademy.org]
- 11. byjus.com [byjus.com]
- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. GCMS Section 6.9.2 [people.whitman.edu]
Troubleshooting & Optimization
Technical Support Center: Improving GC Resolution of 2-Methyl-4-propyloctane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) resolution of 2-Methyl-4-propyloctane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers by GC?
This compound has two chiral centers, leading to the possibility of four stereoisomers (diastereomers and enantiomers). The primary challenges in their GC separation are:
-
Co-elution of Stereoisomers: Enantiomers (non-superimposable mirror images) have identical physical properties in an achiral environment, making their separation on standard non-polar columns impossible. Diastereomers, while having different physical properties, can still be challenging to resolve due to their structural similarity.
-
Structural Similarity to Other Branched Alkanes: Complex hydrocarbon mixtures may contain numerous branched alkane isomers with similar boiling points and polarities, leading to potential co-elution.
Q2: Which type of GC column is recommended for the separation of this compound stereoisomers?
For the separation of this compound stereoisomers, a chiral stationary phase (CSP) is essential. Cyclodextrin-based CSPs are highly effective for the enantioseparation of volatile compounds like branched alkanes.[1] Specifically, derivatized β-cyclodextrin columns are a common choice. For separating constitutional isomers of branched alkanes, a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane, is generally recommended.
Q3: How does the temperature program affect the resolution of these isomers?
The temperature program is a critical parameter for optimizing the separation of closely eluting isomers.
-
Lower Initial Temperature: A lower starting oven temperature can improve the resolution of early-eluting isomers.
-
Slower Ramp Rate: A slow temperature ramp rate (e.g., 1-5 °C/min) increases the interaction time of the analytes with the stationary phase, which generally leads to better separation of both diastereomers and enantiomers.
Q4: What is the role of the carrier gas and its flow rate in the separation?
The choice of carrier gas and its flow rate impacts column efficiency and, consequently, resolution.
-
Carrier Gas Type: Hydrogen or helium are the preferred carrier gases for capillary GC due to their higher optimal linear velocities, leading to faster analysis times and better efficiency compared to nitrogen.
-
Flow Rate: Operating the carrier gas at its optimal linear velocity for the chosen column dimensions will maximize column efficiency and, therefore, resolution. Deviating significantly from the optimal flow rate will lead to band broadening and decreased resolution.
Troubleshooting Guides
Problem 1: Poor or No Resolution of Diastereomers
Symptoms:
-
A single, broad peak is observed where multiple diastereomers are expected.
-
Partially overlapping peaks with a resolution value (Rs) significantly less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Stationary Phase | For diastereomeric separation of branched alkanes, a high-resolution non-polar capillary column (e.g., 100% dimethylpolysiloxane) is a good starting point. Ensure the column has a sufficient length (e.g., 30-60 m) and an appropriate film thickness. |
| Suboptimal Temperature Program | Optimize the temperature program. Decrease the initial oven temperature and employ a slower ramp rate (e.g., 1-3 °C/min) to enhance separation. |
| Incorrect Carrier Gas Flow Rate | Determine and set the optimal linear velocity for your carrier gas and column dimensions. This information is typically provided by the column manufacturer. |
| Column Overload | Injecting too concentrated a sample can lead to peak broadening and poor resolution. Dilute the sample or use a higher split ratio. |
Problem 2: Co-elution of Enantiomers
Symptoms:
-
A single peak is observed for a known pair of enantiomers.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Use of an Achiral Column | Enantiomers cannot be separated on a non-chiral stationary phase. A chiral column is mandatory. |
| Inadequate Chiral Stationary Phase | Select a suitable chiral stationary phase. For branched alkanes, derivatized cyclodextrin-based columns, such as those with β-cyclodextrin, are highly recommended.[1] |
| Unfavorable Temperature Conditions | Chiral recognition is often temperature-dependent. Experiment with different isothermal temperatures or very slow temperature ramps to find the optimal conditions for enantioseparation. |
Problem 3: Peak Broadening and Tailing
Symptoms:
-
Peaks are wider than expected.
-
Asymmetrical peaks with a tailing factor greater than 1.5.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. |
| Contamination in the Injector or Column | Clean or replace the injector liner and septum. Trim the first few centimeters of the column to remove any non-volatile residues. |
| Dead Volume in the System | Check all fittings and connections for leaks or improper installation that could create dead volume. |
| Active Sites in the System | While less common for non-polar alkanes, active sites in the liner or on the column can sometimes contribute to peak tailing. Use a deactivated liner. |
Experimental Protocols
Protocol 1: Chiral GC-MS Method for Separation of this compound Stereoisomers
This protocol provides a starting point for the separation of this compound stereoisomers. Optimization may be required for your specific instrumentation and sample matrix.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., a derivatized β-cyclodextrin column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Sample: this compound standard or sample extract, diluted in a non-polar solvent (e.g., hexane).
2. GC Parameters:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio, adjust as needed) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (or optimal linear velocity) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 2 °C/min to 150 °CHold: 5 min at 150 °C |
| Detector (FID) Temperature | 280 °C |
| Detector (MS) Transfer Line | 280 °C |
3. Data Analysis:
-
Calculate the resolution (Rs) between adjacent stereoisomer peaks. A resolution of ≥ 1.5 indicates baseline separation.
Data Presentation
Table 1: Recommended GC Columns for this compound Isomer Analysis
| Separation Goal | Recommended Column Type | Common Stationary Phases | Typical Dimensions |
| Constitutional Isomers | Non-polar Capillary | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5) | 30-60 m x 0.25 mm ID, 0.25-1.0 µm film |
| Stereoisomers (Enantiomers) | Chiral Capillary | Derivatized β-Cyclodextrin | 30 m x 0.25 mm ID, 0.25 µm film |
Table 2: Kovats Retention Indices (RI) of n-Alkanes on a Standard Non-Polar (DB-5) Column
| n-Alkane | Carbon Number | Kovats Retention Index (RI) |
| n-Octane | 8 | 800 |
| n-Nonane | 9 | 900 |
| n-Decane | 10 | 1000 |
| n-Undecane | 11 | 1100 |
| n-Dodecane (C12) | 12 | 1200 |
| n-Tridecane | 13 | 1300 |
Note: The RI of branched alkanes will typically be lower than the corresponding n-alkane with the same carbon number on a non-polar column.
Mandatory Visualization
References
Technical Support Center: Purification of 2-Methyl-4-propyloctane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Methyl-4-propyloctane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for selecting the appropriate purification technique.
| Property | Value |
| Molecular Formula | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol [1] |
| Boiling Point | 191°C[2] |
| Melting Point | -50.8°C (estimate)[2] |
| Density | 0.7491 g/cm³[2] |
| CAS Number | 62184-33-2[1] |
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, from initial crude product to the final pure compound.
Caption: A generalized workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable purification method for this compound on a large scale?
A1: For large-scale purification of this compound, fractional distillation is generally the most effective and economical method. This technique separates compounds based on differences in their boiling points. Given that this compound has a boiling point of 191°C, it can be efficiently separated from impurities with significantly different boiling points.
Q2: When should I consider using preparative gas chromatography (GC) for purification?
A2: Preparative GC is ideal for achieving very high purity of this compound, especially on a smaller scale. It offers excellent separation of isomers and other closely related impurities that may be difficult to remove by fractional distillation.
Q3: Can column chromatography be used to purify this compound?
A3: Yes, column chromatography can be employed, particularly for removing more polar impurities. Since this compound is a nonpolar alkane, it will have weak interactions with a polar stationary phase (like silica (B1680970) gel or alumina) and will elute quickly with a nonpolar mobile phase (e.g., hexane). This allows for the retention and separation of more polar contaminants.
Q4: What are the expected impurities in a synthesis of this compound?
A4: The nature of impurities will depend on the synthetic route. Common impurities could include unreacted starting materials, solvents, and isomers of this compound or other alkanes formed as byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation during fractional distillation | - Insufficient column efficiency (too few theoretical plates).- Boiling points of impurities are too close to that of this compound.- Heating rate is too high. | - Use a longer fractionating column or one with a more efficient packing material.- Consider an alternative purification method like preparative GC.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established. |
| Low recovery from preparative GC | - Sample decomposition at high temperatures.- Inefficient trapping of the purified compound.- Column overloading. | - Optimize the injector and detector temperatures to prevent thermal degradation.- Ensure the collection trap is sufficiently cooled.- Reduce the injection volume or use a column with a larger diameter. |
| Co-elution of impurities in column chromatography | - Inappropriate mobile phase polarity.- Column overloading. | - Use a less polar mobile phase (e.g., pure hexane) to increase the retention time of the desired compound and allow for better separation.- Reduce the amount of crude product loaded onto the column. |
| Product is contaminated with solvent | - Incomplete removal of solvent after purification. | - Use a rotary evaporator to remove the bulk of the solvent.- For trace amounts, placing the sample under high vacuum can be effective. |
| Purity does not improve after repeated purification | - Presence of an azeotrope with an impurity.- Isomeric impurities with very similar properties. | - If an azeotrope is suspected, try a different purification technique (e.g., chromatography instead of distillation).- For isomeric impurities, preparative GC is often the most effective separation method. |
Experimental Protocols
Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Sample Loading: Charge the round-bottom flask with the crude this compound. Add boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The vapor will be enriched in the component with the lower boiling point.
-
Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at or near the boiling point of this compound (191°C). Discard any initial fractions that distill at a lower temperature (foreruns) and stop the distillation before higher-boiling impurities begin to distill.
-
Analysis: Analyze the collected fraction for purity using a suitable analytical technique such as gas chromatography-mass spectrometry (GC-MS).
References
Technical Support Center: Analysis of 2-Methyl-4-propyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methyl-4-propyloctane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the GC-MS analysis of this compound?
A1: In the context of GC-MS analysis, matrix effects are the alteration of the analytical signal of this compound due to co-eluting compounds from the sample matrix (e.g., plasma, soil, tissue).[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1] The matrix consists of all components in the sample except for the analyte of interest.
Q2: What causes matrix effects for a nonpolar compound like this compound?
A2: For a nonpolar, branched alkane like this compound, matrix effects in GC-MS are primarily caused by:
-
Matrix-Induced Signal Enhancement: This is the more common effect in GC analysis.[1][3] Non-volatile components from the sample matrix (e.g., lipids, humic substances) can accumulate in the GC inlet liner. These components mask active sites where this compound might otherwise adsorb or degrade.[1][4] This "analyte protectant" effect leads to a greater amount of the analyte reaching the detector, resulting in an artificially enhanced signal.[5]
-
Matrix-Induced Signal Suppression: While less common for nonpolar compounds in GC-MS, signal suppression can occur.[1] This may be due to high concentrations of co-eluting matrix components that compete for ionization energy in the MS source or interfere with the transfer of the analyte from the column to the detector.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: To diagnose matrix effects, you should compare the analytical response of this compound in a pure solvent standard versus its response in a matrix-matched standard.[3][6]
-
Prepare a standard solution of this compound in a clean solvent (e.g., hexane).
-
Prepare a matrix-matched standard by spiking the same concentration of this compound into a blank sample extract (an extract of the same matrix type, confirmed to be free of the analyte).
-
Analyze both samples using the same GC-MS method.
A significant difference in the signal intensity (typically >15-20%) between the two standards indicates the presence of matrix effects.[6] A higher signal in the matrix-matched standard suggests enhancement, while a lower signal indicates suppression.[6][7]
Q4: What are the primary strategies to mitigate matrix effects in this compound analysis?
A4: The main strategies involve improving sample cleanup to remove interferences, and utilizing calibration techniques to compensate for any remaining effects.[8]
-
Advanced Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before GC-MS analysis.[9][10]
-
Calibration Strategies: Matrix-matched calibration is the most common and effective way to compensate for matrix effects.[4][8][11] The standard addition method can also be used for individual samples when a blank matrix is unavailable.[12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the GC-MS analysis of this compound.
Problem 1: Consistently high recovery (>120%) and overestimated quantification results.
-
Probable Cause: You are likely experiencing significant matrix-induced signal enhancement. Non-volatile matrix components are accumulating in your GC inlet, protecting the analyte from adsorption or thermal degradation.[4][12]
-
Troubleshooting Steps:
-
Confirm the Effect: Perform a matrix effect study as described in FAQ Q3.
-
Clean the GC Inlet: The inlet liner is the primary site of matrix accumulation. Replace the liner, septum, and if necessary, the gold seal. Use a deactivated liner, potentially with glass wool, to trap non-volatile residues.[13]
-
Trim the GC Column: If cleaning the inlet does not resolve the issue, active sites may have formed at the head of the analytical column. Trim 15-20 cm from the inlet side of the column.[13][14]
-
Implement Matrix-Matched Calibration: This is the most direct way to compensate for the enhancement effect. Prepare your calibration standards in a blank matrix extract.[11]
-
Enhance Sample Cleanup: Improve your SPE or LLE protocol to better remove the non-volatile interferences.
-
Problem 2: Poor peak shape (tailing or fronting) for this compound.
-
Probable Cause:
-
Tailing Peaks: Often caused by active sites in the GC flow path (liner, column) where the analyte can undergo unwanted interactions.[15][16] It can also be caused by a poor column cut or improper installation.[14]
-
Fronting Peaks: Typically a sign of column overload (sample concentration is too high) or a mismatch between the injection solvent and the stationary phase polarity.[14][16]
-
-
Troubleshooting Steps:
-
For Tailing Peaks:
-
Inject a non-polar, non-active compound like a light n-alkane (e.g., decane). If it does not tail, the issue is likely due to active sites.[15]
-
Perform inlet maintenance (replace liner, septum) and trim the column as described in Problem 1.[14]
-
Ensure the column is installed correctly according to the manufacturer's instructions with a clean, 90° cut.[14]
-
-
For Fronting Peaks:
-
Dilute the sample extract.
-
Reduce the injection volume.[14]
-
Ensure the injection solvent is appropriate for a non-polar column (e.g., hexane (B92381), isooctane).
-
-
Problem 3: Low recovery (<70%) and underestimated quantification results.
-
Probable Cause: This may indicate signal suppression, though it is less common for this analyte type in GC-MS. More likely, it is due to loss of the analyte during one of the sample preparation steps.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Review your LLE or SPE protocol.
-
LLE: Is the extraction solvent (e.g., hexane, heptane) appropriate for the nonpolar this compound? Are you vortexing long enough for efficient partitioning? Is the phase separation complete?[17]
-
SPE: Have you chosen the correct stationary phase (e.g., C18, C8) for a nonpolar analyte? Are your wash steps too aggressive, causing premature elution of the analyte? Is your elution solvent strong enough to recover the analyte completely?[10]
-
-
Check for Signal Suppression: Perform the matrix effect test described in FAQ Q3. If suppression is confirmed, optimize MS parameters and improve sample cleanup.
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar branched alkane not present in the samples can help correct for losses during sample preparation and injection.
-
Data Presentation
The following table illustrates the impact of different calibration strategies on the quantification of this compound in a complex matrix (e.g., soil extract) exhibiting a significant enhancement effect.
| Calibration Strategy | Apparent Recovery (%) | Accuracy of Quantification | Notes |
| Solvent-Based Calibration | 145% | Poor (Overestimation) | The most common approach, but highly susceptible to errors from matrix effects.[4] |
| Matrix-Matched Calibration | 99% | Excellent | Compensates for the matrix enhancement effect, providing accurate results.[6][11] |
| Standard Addition | 101% | Excellent | Accounts for matrix effects specific to the individual sample; useful when a blank matrix is not available.[12] |
| Note: The data in this table is illustrative and based on typical outcomes for the analysis of nonpolar compounds in complex matrices. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Aqueous Samples
This protocol is a general guideline for extracting this compound from an aqueous matrix like wastewater.
-
Sorbent Selection: Use a reversed-phase sorbent such as C18 (octadecyl) or a polymeric sorbent suitable for nonpolar compounds.[10][18]
-
Conditioning: Condition the SPE cartridge with 5 mL of hexane, followed by 5 mL of methanol. Do not allow the sorbent to dry.[18]
-
Equilibration: Equilibrate the cartridge with 5 mL of deionized water.
-
Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 50:50 v/v) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 20-30 minutes to remove all water.
-
Elution: Elute the this compound from the cartridge with 5 mL of a nonpolar solvent like hexane or dichloromethane (B109758) into a clean collection tube.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids
This protocol is a general guideline for extracting this compound from a biological fluid like plasma.
-
Sample Preparation: Allow 1 mL of plasma to reach room temperature.
-
Extraction: Add 3 mL of a water-immiscible, nonpolar organic solvent (e.g., n-hexane or methyl tert-butyl ether) to the plasma sample in a glass centrifuge tube.[17]
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clean separation between the aqueous (bottom) and organic (top) layers.[17]
-
Collection: Carefully transfer the top organic layer to a clean tube using a Pasteur pipette, avoiding the protein pellet at the interface.
-
Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of hexane for GC-MS analysis.
Protocol 3: Recommended GC-MS Parameters
These are recommended starting parameters for the analysis of a C12 branched alkane like this compound. Optimization will be required for specific instrumentation and matrices.[13]
| Parameter | Recommended Setting | Rationale |
| Injector | Split/Splitless | Versatile for various sample concentrations. |
| Injector Temp. | 280 °C | Ensures complete vaporization of the analyte. |
| Liner | Deactivated, single taper with glass wool | Promotes homogeneous vaporization and traps non-volatile materials.[13] |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis times. |
| Flow Rate | 1.0 mL/min | A typical starting point for good efficiency. |
| Column | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions providing a good balance of efficiency and capacity. |
| Stationary Phase | Non-polar (e.g., 100% PDMS, 5% Phenyl PDMS) | Provides separation based on boiling point, suitable for non-polar alkanes. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A general program to elute C12 hydrocarbons effectively. |
| MS Source Temp. | 230 °C | A common setting for good ionization. |
| MS Quad Temp. | 150 °C | A typical setting for good mass filtering. |
| Acquisition Mode | Scan (m/z 40-300) or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for improved sensitivity and quantification, monitoring characteristic alkane fragments (e.g., m/z 43, 57, 71, 85). |
Visualizations
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of 2-Methyl-4-propyloctane Detection by FID
Welcome to the Technical Support Center for the optimization of 2-Methyl-4-propyloctane detection using a Flame Ionization Detector (FID). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant for GC-FID analysis?
A1: Understanding the physicochemical properties of this compound is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem |
| Molecular Weight | 170.33 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Predicted Boiling Point | Lower than n-dodecane (216.3 °C) due to branching | General Chemical Principles |
Q2: Which type of GC column is most suitable for analyzing this compound?
A2: For the analysis of branched alkanes like this compound, non-polar capillary columns are generally recommended. The elution of alkanes on these columns is primarily based on their boiling points.[1]
| Column Type | Stationary Phase Example | Rationale |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Excellent separation of hydrocarbons based on boiling point. Provides good peak shape for non-polar analytes. |
| Slightly Polar | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) | Offers a slightly different selectivity which can be beneficial for resolving complex mixtures of isomers. |
Q3: What are the recommended starting parameters for a GC-FID method for this compound?
A3: Based on methods for analyzing C12 hydrocarbons in matrices such as automotive exhaust and petroleum products, the following are good starting parameters.
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (adjust ratio based on concentration) |
| Liner | Deactivated, with glass wool |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min (constant flow mode recommended) |
| Oven Program | Initial: 50°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min |
| Detector Temperature | 280 - 300 °C |
| Hydrogen Flow | 30-40 mL/min |
| Air Flow | 300-400 mL/min |
| Makeup Gas (N₂ or He) | 25-30 mL/min |
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound by GC-FID.
Problem 1: No Peak or Very Small Peak for this compound
| Possible Cause | Recommended Action |
| FID flame is not lit | Check the igniter and ensure proper gas flows (H₂ and Air). Attempt to re-ignite the flame. |
| Leak in the system | Check for leaks at the injector septum, column fittings, and detector connections using an electronic leak detector. |
| Incorrect gas flow rates | Verify and adjust the carrier, hydrogen, air, and makeup gas flow rates to the recommended settings. |
| Syringe issue | Ensure the syringe is clean, not clogged, and is dispensing the correct volume. Manually observe the injection. |
| Sample degradation | This compound is a stable hydrocarbon, but ensure the injector temperature is not excessively high. |
| Detector not sensitive enough | Optimize FID gas flows. Ensure the collector is clean and properly positioned. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Action |
| Active sites in the inlet or column | Use a deactivated inlet liner and ensure the column is properly conditioned. If the column is old, consider replacing it. |
| Column contamination | Bake out the column at a high temperature (below its maximum limit). If tailing persists, trim the first few centimeters of the column from the inlet side. |
| Improper column installation | Ensure the column is installed at the correct depth in both the injector and detector. |
| Sample overload (fronting) | Dilute the sample or increase the split ratio. |
| Incompatible solvent | Ensure the sample is dissolved in a non-polar solvent like hexane (B92381) or heptane. |
Problem 3: Co-elution with Other Isomers or Matrix Components
The separation of branched alkane isomers can be challenging due to their similar boiling points.
| Possible Cause | Recommended Action |
| Sub-optimal oven temperature program | Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve resolution. |
| Inadequate column efficiency | Use a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.25 mm) to increase the number of theoretical plates. |
| Incorrect stationary phase | While non-polar columns are standard, a slightly more polar column (e.g., 5% phenyl) may provide the necessary selectivity to resolve critical pairs. |
| Carrier gas flow rate not optimized | Optimize the linear velocity of the carrier gas for the best efficiency. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with n-hexane.
-
Storage: Store all solutions in tightly sealed vials at 4°C.
Visualizations
Logical Workflow for Troubleshooting Peak Shape Issues
Caption: A logical workflow for diagnosing and resolving poor peak shape in GC-FID analysis.
Experimental Workflow for Method Optimization
References
Technical Support Center: Mass Spectrometry Analysis of 2-Methyl-4-propyloctane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of 2-Methyl-4-propyloctane.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak (M⁺) at m/z 170 weak or absent in the mass spectrum of this compound?
A1: The molecular ion of this compound (C₁₂H₂₆, molecular weight 170.33 g/mol ) is often of low abundance or entirely absent in electron ionization (EI) mass spectrometry.[1] This is a common characteristic of branched alkanes. The energy from electron impact causes rapid fragmentation, and the branching in the molecule provides energetically favorable pathways for the molecule to break apart. Cleavage is particularly favored at the branching points because it leads to the formation of more stable secondary and tertiary carbocations.
Q2: What are the expected major fragment ions in the mass spectrum of this compound?
A2: The fragmentation of this compound is expected to be dominated by cleavage at the C-C bonds adjacent to the branching points (at carbons 2 and 4) to form the most stable carbocations. The loss of larger alkyl groups is generally favored. You can expect to see prominent peaks corresponding to the loss of propyl, butyl, and larger alkyl radicals.
Q3: I am seeing a series of peaks separated by 14 amu (e.g., m/z 43, 57, 71, 85). What do these represent?
A3: This series of peaks is characteristic of the fragmentation of straight-chain portions of the alkane. Each peak corresponds to a carbocation with the general formula [CₙH₂ₙ₊₁]⁺, where the 14 amu difference represents the mass of a CH₂ group. For example, m/z 43 corresponds to a C₃H₇⁺ ion, m/z 57 to a C₄H₉⁺ ion, and so on.
Q4: How can I confirm the molecular weight of this compound if the molecular ion peak is not visible?
A4: To confirm the molecular weight, consider using a "soft" ionization technique that imparts less energy to the molecule, thus reducing fragmentation. Techniques like Chemical Ionization (CI) or Field Ionization (FI) are excellent alternatives. In CI, you will typically observe a prominent protonated molecule peak ([M+H]⁺) at m/z 171, which confirms the molecular weight.
Q5: My baseline is noisy and I'm having trouble identifying real peaks. What should I do?
A5: A noisy baseline can obscure low-intensity peaks. To address this, ensure your mass spectrometer is properly tuned and calibrated. Check for and eliminate any leaks in the system. Proper sample preparation to ensure it is free of contaminants is also crucial. If the issue persists, running a solvent blank can help identify the source of the noise.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No molecular ion peak (m/z 170) observed | Extensive fragmentation due to high ionization energy (standard for branched alkanes). | - Use a soft ionization technique like Chemical Ionization (CI) or Field Ionization (FI). - In CI, look for the [M+H]⁺ peak at m/z 171. - If using EI, lower the electron energy from the standard 70 eV, though this may reduce overall sensitivity. |
| Unexpected peaks in the spectrum | Contamination in the sample, GC column bleed, or leaks in the system. | - Prepare a fresh, high-purity sample. - Run a solvent blank to check for solvent impurities. - Condition the GC column according to the manufacturer's instructions. - Perform a leak check on the mass spectrometer. |
| Poor signal intensity or weak peaks | Sample concentration is too low, poor ionization efficiency, or instrument needs tuning. | - Increase the sample concentration. - Ensure the mass spectrometer is properly tuned and calibrated. - Check the ion source for cleanliness and proper settings. |
| Masses of fragments are slightly off | The mass spectrometer requires calibration. | - Perform a mass calibration using a known standard as recommended by the instrument manufacturer. |
| Base peak is not one of the expected major fragments | Isomeric impurity or an unexpected fragmentation pathway is being favored. | - Verify the purity of your sample using other analytical techniques (e.g., NMR). - Re-evaluate the predicted fragmentation pattern, considering the possibility of rearrangements. |
Predicted Fragmentation Data
The following table summarizes the predicted key fragment ions for this compound based on the principles of alkane fragmentation.
| m/z | Possible Fragment Ion | Neutral Loss | Significance |
| 127 | [C₉H₁₉]⁺ | C₃H₇• (Propyl radical) | Loss of the propyl group from the C4 position. |
| 113 | [C₈H₁₇]⁺ | C₄H₉• (Butyl radical) | Cleavage at the C4-C5 bond with loss of the butyl group. |
| 85 | [C₆H₁₃]⁺ | C₆H₁₃• (Hexyl radical) | Cleavage at the C2-C3 bond with loss of the isobutyl group. |
| 71 | [C₅H₁₁]⁺ | C₇H₁₅• (Heptyl radical) | Common fragment in branched alkanes. |
| 57 | [C₄H₉]⁺ | C₈H₁₇• (Octyl radical) | Often a prominent peak in alkane spectra, representing a stable tertiary or secondary butyl cation. |
| 43 | [C₃H₇]⁺ | C₉H₁₉• (Nonyl radical) | Common fragment representing a propyl cation. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve a small amount of this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL.
-
Transfer the solution to a 2 mL autosampler vial and seal with a PTFE-lined cap.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Solvent Delay: 3 minutes.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, identifying the molecular ion (if present) and the major fragment ions.
-
Compare the obtained spectrum with the expected fragmentation pattern and library spectra if available.
Visualizations
Caption: Predicted fragmentation of this compound.
Caption: Troubleshooting workflow for mass spec analysis.
References
Stability issues of 2-Methyl-4-propyloctane in solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-4-propyloctane in various solvents. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common laboratory solvents?
Q2: What are the potential degradation pathways for this compound?
A2: While this compound is generally stable, degradation, if it occurs, is likely to proceed through oxidative pathways. For branched alkanes, this can involve the formation of hydroperoxides, which can then lead to a variety of oxygenated products.[4] In laboratory settings, exposure to strong oxidizing agents, certain metal ions that can catalyze oxidation, or high-energy conditions (e.g., UV light) could potentially initiate degradation. Microbial degradation is another possibility if the solvent or container is contaminated.[5][6]
Q3: Which solvents are recommended for storing this compound?
A3: For a non-polar compound like this compound, non-polar, aprotic solvents are generally recommended. High-purity alkanes (e.g., hexane, heptane) or other inert, non-polar solvents are suitable choices. It is crucial to use high-purity, dry solvents to minimize the presence of water, peroxides, or other reactive impurities that could affect the stability of the compound.
Q4: How should solutions of this compound be stored to ensure maximum stability?
A4: To maximize the stability of this compound solutions, we recommend the following storage conditions:
-
Temperature: Store at low temperatures, preferably at 4°C or below. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize contact with oxygen.
-
Container: Use high-quality, inert glass vials with PTFE-lined caps (B75204) to prevent leaching of contaminants and solvent evaporation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected peaks in analytical chromatogram (e.g., GC-MS) | 1. Solvent impurities.2. Degradation of this compound.3. Contamination from the storage container or handling. | 1. Run a blank analysis of the solvent.2. Prepare a fresh solution from a new stock of this compound and re-analyze.3. Ensure proper cleaning of all glassware and use high-purity solvents. |
| Loss of compound concentration over time | 1. Evaporation of the solvent.2. Adsorption of the compound onto the container surface.3. Degradation of the compound. | 1. Ensure vials are tightly sealed. Use parafilm for extra security.2. Consider using silanized glassware to minimize adsorption.3. Review storage conditions (temperature, light, atmosphere) and perform a stability study (see Experimental Protocols). |
| Inconsistent experimental results | 1. Inconsistent solution preparation.2. Degradation of the stock solution.3. Variability in experimental conditions. | 1. Standardize the solution preparation protocol.2. Prepare fresh solutions for each experiment or qualify the stability of the stock solution over the experimental timeframe.3. Carefully control all experimental parameters. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in a Selected Solvent
Objective: To evaluate the stability of this compound in a specific solvent over a typical experimental timeframe.
Methodology:
-
Prepare a stock solution of this compound in the desired high-purity solvent at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into multiple aliquots in amber glass vials with PTFE-lined caps.
-
Store the vials under the intended experimental conditions (e.g., room temperature on the benchtop).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot for analysis.
-
Analyze the concentration of this compound in each aliquot using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the concentration at each time point to the initial concentration (time 0). A significant decrease in concentration may indicate instability under the tested conditions.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Prepare several solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a solvent in which the stressor is also soluble).
-
Expose the solutions to various stress conditions in separate vials:
-
Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Heat the solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solution to UV light.
-
-
Include a control sample stored under normal conditions.
-
After a set period (e.g., 24 or 48 hours), analyze all samples by GC-MS or a similar technique capable of separating and identifying potential degradants.
-
Compare the chromatograms of the stressed samples to the control sample to identify any new peaks, which may represent degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. quora.com [quora.com]
- 2. fiveable.me [fiveable.me]
- 3. m.youtube.com [m.youtube.com]
- 4. Hydroperoxide oxidation: unexpected C–C bond cleavage in branched alkanes and oxidation of molecular nitrogen [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Methyl-4-propyloctane Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the sample preparation of 2-Methyl-4-propyloctane.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination when preparing this compound samples for analysis?
Contamination during sample preparation can arise from several sources, broadly categorized as environmental, procedural, and instrumental.[1] Common sources include:
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Laboratory Environment: Airborne dust, fibers, microorganisms, and vapors from other experiments can settle into your sample.[2] Standard fume hoods are designed for user safety, not sample protection, and can pull unfiltered lab air over the sample.[2]
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Reagents and Solvents: Impurities in solvents, acids, and other reagents can introduce contaminants. It is crucial to use high-purity solvents and reagents appropriate for your analytical technique (e.g., GC-MS).[2]
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Consumables and Equipment: Leaching of plasticizers from plastic consumables is a significant risk for organic analysis.[2] Improperly cleaned glassware, syringes, and pipette tips can lead to cross-contamination from previous samples.[1][2]
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Analyst-Induced Contamination: Personal products like hand lotions, soaps, and perfumes contain organic compounds that can be transferred to samples.[2] Even breathing over a sample can introduce moisture and organic compounds.[2]
Q2: How can I prevent environmental contamination in the lab?
To minimize environmental contamination, it is recommended to:
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Work in a clean and controlled environment, such as a laminar flow hood or clean bench, which provides HEPA-filtered air to protect the sample.[2]
-
Regularly clean and disinfect work surfaces and equipment.[3]
-
Keep the laboratory well-ventilated but avoid drafts that can carry airborne particles onto the sample.
-
Segregate work areas for different stages of sample processing to prevent cross-contamination.[3]
Q3: What grade of solvents and reagents should I use for this compound analysis?
For sensitive organic analyses like GC-MS, it is imperative to use high-purity solvents (e.g., HPLC-grade or GC-MS grade).[2] Always check the certificate of analysis for your solvents to be aware of any potential impurities. Using reagents of an appropriate purity level and testing them regularly can prevent the introduction of unwanted analytes.[1]
Q4: Can the sample storage container introduce contaminants?
Yes, the choice of storage container is critical. For organic analyses, it is best to avoid plastic containers as they can leach plasticizers, such as phthalates, which are common contaminants.[4] Use clean glassware with appropriate caps (B75204) and liners (e.g., PTFE-lined septa) to store samples.[4] Ensure the glassware is thoroughly cleaned and rinsed with a high-purity solvent before use.
Troubleshooting Guide
This guide addresses specific issues that may indicate contamination during the analysis of this compound.
Q5: I am observing unexpected peaks (ghost peaks) in my chromatogram. What could be the cause?
Ghost peaks are typically the result of contaminants in the analytical system.[5] Potential sources include:
-
Contaminated Syringe or Injection Port: Residue from previous injections can carry over into subsequent runs.[5]
-
Septum Bleed: Degraded septa in the GC inlet can release siloxanes or other volatile compounds.[6]
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline or discrete peaks.[5][7]
-
Contaminated Carrier Gas: Impurities in the carrier gas or gas lines can introduce a constant background of contaminants.[6][8]
Q6: My baseline is noisy and/or rising. What are the likely contamination-related causes?
A noisy or rising baseline can be indicative of several issues:
-
Contaminated Carrier Gas: Oxygen or moisture in the carrier gas can cause the stationary phase to bleed, resulting in a rising baseline.[8] Ensure high-purity gas and install in-line filters.[8]
-
Contaminated Detector: Buildup of contaminants in the detector can lead to increased noise.[7][9]
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Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and elute, resulting in a rising baseline.[7]
-
Leaks in the System: Small leaks in the gas lines or fittings can allow air to enter the system, contributing to baseline noise.[7]
Q7: My results are not reproducible. Could contamination be the issue?
Inconsistent results can be a symptom of intermittent contamination.[5] Key areas to investigate include:
-
Inconsistent Sample Preparation: Variations in the sample preparation workflow can introduce different levels of contamination between samples.[5]
-
Leaking Syringe or Septum: A leak in the injection system can lead to variable injection volumes and poor reproducibility.[7]
-
Improper Injection Technique: Inconsistent injection technique can affect the amount of sample introduced into the GC.[7]
-
Cross-Contamination: Carryover from a highly concentrated sample to a subsequent, more dilute sample can lead to inaccurate quantification.
Data Presentation
Table 1: Common Contaminants in GC Analysis of Hydrocarbons and Their Likely Sources.
| Contaminant Class | Common Ions (m/z) | Likely Sources |
| Phthalates | 149 | Plastic consumables (e.g., pipette tips, vials), plasticizers.[4] |
| Siloxanes | 73, 207, 281 | Septum bleed, column bleed, silicone-based lubricants.[4][10] |
| Hydrocarbons | 43, 57, 71, 85 (series 14 amu apart) | Lubricants, pump oils, hand lotions, contaminated solvents, impure carrier gas.[4][10] |
| Cleaning Solvents | 31, 43, 58, 78 | Methanol, Acetone (B3395972), Benzene used for cleaning equipment.[6] |
| Air & Water | 18, 28, 32, 44 | Air leaks in the system, outgassing from ferrules.[6] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Contamination During Sample Preparation
-
Work Environment: Whenever possible, perform sample preparation in a clean air environment, such as a laminar flow hood, to protect samples from airborne contaminants.[2]
-
Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves and change them frequently, especially between handling different samples.[11] Avoid wearing personal products like lotions or perfumes.[2]
-
Glassware and Equipment Cleaning:
-
Thoroughly wash all glassware with a suitable detergent.
-
Rinse extensively with tap water, followed by a rinse with deionized water.
-
Perform a final rinse with a high-purity solvent (e.g., acetone or hexane) that is compatible with your analysis.
-
Dry the glassware in an oven at a high temperature to remove any residual solvent and volatile organic compounds.
-
-
Reagent and Solvent Handling:
-
Sample Handling:
Protocol 2: Troubleshooting GC System Contamination
-
Isolate the Source: To determine if the contamination is coming from the sample preparation process or the GC system, run a blank solvent injection. If the contaminants are still present, the source is likely within the GC system.
-
Check the Inlet:
-
Evaluate the Carrier Gas:
-
Condition the Column: Perform a column bake-out according to the manufacturer's instructions to remove any accumulated contaminants.[5] Be careful not to exceed the column's maximum temperature limit.
-
Clean the Detector: If other sources have been ruled out, the detector may require cleaning as per the instrument manual's guidelines.[7]
Visualizations
Caption: A flowchart for troubleshooting common contamination issues.
Caption: A logical diagram for identifying hydrocarbon contamination sources.
References
- 1. blog.omni-inc.com [blog.omni-inc.com]
- 2. What Are The Possible Sources Of Contamination During Sample Preparation? A Guide To Protecting Your Data - Kintek Solution [kindle-tech.com]
- 3. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 4. academic.oup.com [academic.oup.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. scribd.com [scribd.com]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. GCMS alkane contamination - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing Sensitivity for Trace Analysis of 2-Methyl-4-propyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for trace analysis of 2-Methyl-4-propyloctane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound at trace levels.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | Inefficient extraction from the sample matrix. | Optimize sample preparation. For aqueous samples, consider Headspace Solid-Phase Microextraction (HS-SPME). For solid samples, techniques like pressurized liquid extraction or thermal desorption may be more effective.[1] |
| Inappropriate GC-MS parameters. | Ensure the GC oven temperature program is suitable for the volatility of this compound. Check the MS settings, including ionization energy and detector voltage, to maximize sensitivity. | |
| Analyte degradation or loss. | Use inert materials for all sample handling and storage to prevent adsorption. Minimize sample exposure to high temperatures and light. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for trace analysis of nonpolar compounds. |
| Column overload. | If sample concentration is too high, dilute the sample or use a split injection. | |
| Improper injection technique. | Optimize the injection speed and volume to ensure a narrow sample band is introduced onto the column. | |
| High Background Noise | Contaminated carrier gas, solvents, or sample vials. | Use high-purity carrier gas and solvents. Ensure all glassware and vials are scrupulously clean. |
| Bleed from the GC column or septum. | Use a low-bleed GC column and a high-quality septum. Condition the column according to the manufacturer's instructions. | |
| Leaks in the GC-MS system. | Perform a leak check of the entire system, including all fittings and connections. | |
| Irreproducible Results | Inconsistent sample preparation. | Standardize the sample preparation protocol, including extraction time, temperature, and solvent volumes. Use an internal standard to correct for variations. |
| Fluctuations in instrument performance. | Regularly perform system suitability tests to monitor instrument performance. Calibrate the instrument frequently. | |
| Sample instability. | Analyze samples as soon as possible after collection and preparation. If storage is necessary, use appropriate conditions (e.g., refrigeration, protection from light). |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive technique for trace analysis of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile organic compounds (VOCs) like this compound.[2] To enhance sensitivity for trace levels, GC-MS is often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME).[3][4]
Q2: How can I improve the extraction efficiency of this compound from a complex matrix?
A2: For aqueous matrices, HS-SPME is a highly effective, solvent-free extraction method.[3][4] Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for maximizing recovery. For solid matrices, techniques like pressurized liquid extraction (PLE) or thermal desorption can provide efficient extraction.[1]
Q3: What type of GC column is best suited for the analysis of this compound?
A3: A non-polar or mid-polar capillary column is generally recommended for the separation of branched alkanes. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase are a common choice. For complex samples containing many isomers, a longer column with a smaller internal diameter can improve resolution.
Q4: What are the key parameters to optimize in the MS detector for enhanced sensitivity?
A4: To enhance sensitivity in the MS detector, you should optimize the ionization energy (typically 70 eV for standard electron ionization), detector voltage, and acquisition mode. For trace analysis, Selected Ion Monitoring (SIM) mode is significantly more sensitive than full scan mode as it focuses on specific ions characteristic of this compound.
Q5: How can I minimize interferences from the sample matrix?
A5: Proper sample preparation is key to minimizing matrix interferences. Techniques like SPME can selectively extract the analyte of interest, leaving behind many matrix components. Additionally, using a highly selective detector like a mass spectrometer and employing techniques like background subtraction can help to reduce the impact of co-eluting matrix components.
Experimental Protocols
Protocol 1: Trace Analysis of this compound in Water by HS-SPME-GC-MS
This protocol provides a general framework. Optimization of specific parameters may be required for different sample matrices and instrumentation.
1. Sample Preparation (HS-SPME)
-
Apparatus: 20 mL headspace vials with PTFE-faced silicone septa, SPME fiber holder, and appropriate SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)).
-
Procedure:
-
Place 10 mL of the aqueous sample into a 20 mL headspace vial.
-
If required, add a salting-out agent (e.g., NaCl) to improve the partitioning of the analyte into the headspace.
-
Spike the sample with an appropriate internal standard.
-
Seal the vial with a septum and cap.
-
Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow the analyte to equilibrate between the sample and the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) with agitation.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 40 °C for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane column.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 99).
-
Data System: Collect and process the data using the instrument's software.
-
3. Method Validation
-
Perform a full method validation according to established guidelines (e.g., ISO/IEC 17025).[5]
-
Key validation parameters include:
-
Linearity: Establish a calibration curve over the expected concentration range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy and Precision: Assess the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Quantitative Data Summary
The following tables summarize typical performance data for the trace analysis of volatile alkanes using HS-SPME-GC-MS. While specific data for this compound is limited, the data for structurally similar compounds provides a useful reference.
Table 1: Example Performance Data for Trace VOC Analysis
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| 2-Methyl-4-propyl-1,3-oxathiane | Wine | HS-SPME-GC-MS | 2.6 ng/L | - | - |
| n-Alkanes (C16-C32) | Marine Sediment | GC-FID | 30 ng/g | - | 65.1 - 105.6 |
Note: Data for 2-Methyl-4-propyl-1,3-oxathiane is from a specific study and may not be directly transferable. Data for n-alkanes is provided as a reference for a related class of compounds.
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
References
- 1. env.go.jp [env.go.jp]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. redalyc.org [redalyc.org]
Technical Support Center: Separation of 2-Methyl-4-propyloctane and Its Structural Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for separating 2-Methyl-4-propyloctane from its structural isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the gas chromatographic (GC) separation of this compound and its isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Peaks for this compound and its isomers are not baseline separated.
-
Overlapping peaks make accurate quantification difficult.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate GC Column | Branched alkanes like this compound are nonpolar. A nonpolar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane) is recommended for optimal separation based on boiling point differences. For complex mixtures, a longer column (e.g., >30 m) can improve resolution. |
| Suboptimal Oven Temperature Program | The temperature program is critical for separating isomers with close boiling points. A slow initial temperature ramp rate (e.g., 1-5°C/min) can enhance the separation of early-eluting, more branched isomers.[1][2][3] |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency. An optimal flow rate will provide the best resolution. If peaks are broad, the flow rate may be too low or too high. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the Injection Port or Column | Alkanes are generally inert, but active sites (e.g., metal surfaces, silanol (B1196071) groups) can cause interactions, leading to tailing. Ensure a high-quality, deactivated inlet liner and a well-conditioned column are used.[4] |
| Column Contamination | Buildup of non-volatile residues at the head of the column can cause peak tailing. Trim the first few centimeters of the column to remove the contaminated section.[4] |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, dead volume can be created, leading to peak tailing.[4] |
Issue 3: Peak Splitting or Broadening
Symptoms:
-
A single compound appears as two or more peaks (splitting).
-
Peaks are wider than expected, reducing resolution and sensitivity.[5][6]
Possible Causes & Solutions:
| Cause | Solution |
| Improper Injection Technique | A slow or inconsistent injection can cause the sample to be introduced as a broad band. If using manual injection, ensure a fast and smooth plunger depression. An autosampler is recommended for better reproducibility. |
| Inlet Temperature Too Low or Too High | If the inlet temperature is too low, the sample may not vaporize completely and uniformly. If it's too high, thermal degradation of the sample or septum can occur. |
| Solvent-Stationary Phase Mismatch | A mismatch in polarity between the sample solvent and the GC column's stationary phase can lead to poor sample focusing at the head of the column, causing peak splitting. |
Issue 4: Ghost or Unexpected Peaks
Symptoms:
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Carrier Gas or Syringe | Impurities in the carrier gas or a contaminated syringe can introduce extraneous compounds. Use high-purity gas and thoroughly clean the syringe between injections. |
| Septum Bleed | Over time, the injector septum can degrade and release volatile compounds, which appear as ghost peaks.[7] Regular replacement of the septum is necessary. |
| Sample Carryover | Residue from a previous, more concentrated sample may be injected with the current sample. Run a blank solvent injection to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for separating structural isomers of dodecane (B42187) like this compound?
A non-polar capillary column is the most suitable choice. The separation of alkane isomers is primarily based on differences in their boiling points, and non-polar columns, such as those with a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane stationary phase, excel at this type of separation. Highly branched isomers have lower boiling points and will elute earlier than their less branched or linear counterparts.
Q2: How can I confirm the identity of the separated isomers?
Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for identifying structural isomers. The mass spectrometer provides a fragmentation pattern (mass spectrum) for each eluting peak, which can be compared to a library of known spectra for positive identification. Additionally, calculating the Kovats Retention Index (RI) for each peak and comparing it to literature values for known isomers on a similar column can provide a high degree of confidence in peak assignments.[9]
Q3: What is a good starting point for a GC oven temperature program?
A good starting point for a "scouting" temperature program is to begin at a low initial temperature (e.g., 40-50°C) and hold for a few minutes to ensure good focusing of the analytes on the column. Then, ramp the temperature at a moderate rate (e.g., 10°C/min) to a final temperature that is sufficient to elute all C12 isomers (e.g., 200-250°C).[2] Based on the results of this initial run, the ramp rate and hold times can be optimized to improve the resolution of specific isomer pairs.
Q4: How do I choose an appropriate internal standard for quantitative analysis?
An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not present in the sample.[10][11] It should also be well-resolved from all other peaks in the chromatogram. For the quantitative analysis of this compound and its isomers, a non-interfering, stable branched alkane with a different carbon number (e.g., a C11 or C13 isomer) or a deuterated analog would be a suitable choice.[10]
Quantitative Data
The separation of this compound from its structural isomers can be characterized by their Kovats Retention Indices (RI) on a non-polar stationary phase. The RI is a standardized measure of retention that is less dependent on instrumental variations than absolute retention times. More branched isomers tend to have lower boiling points and, consequently, shorter retention times and lower RI values.
Table 1: Representative Kovats Retention Indices of C12 Alkane Isomers on a Non-Polar Column
| Compound | Structure | Boiling Point (°C) (Predicted) | Kovats Retention Index (RI) (Representative) |
| n-Dodecane | Linear | 216.3 | 1200 |
| 2-Methylundecane | Mono-branched | 210.1 | ~1185 |
| This compound | Di-branched | ~205 | ~1170 |
| 2,2-Dimethyldecane | Di-branched | 203.5 | ~1160 |
| 2,2,4-Trimethylnonane | Tri-branched | 198.7 | ~1145 |
Note: The provided RI values are representative and can vary depending on the specific GC column and analytical conditions.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
This protocol outlines a general method for the separation and identification of this compound and its structural isomers.
1. Sample Preparation: a. Prepare a 100 ppm stock solution of the C12 isomer mixture in n-hexane. b. If quantitative analysis is required, add an appropriate internal standard (e.g., 2-Methylundecane at 50 ppm). c. Serially dilute the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm).
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet: Split/Splitless injector at 250°C.
- Injection Volume: 1 µL with a split ratio of 50:1.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp 1: 5°C/min to 150°C.
- Ramp 2: 10°C/min to 220°C, hold for 5 minutes.
- MSD Transfer Line: 280°C.
- Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-300.
3. Data Analysis: a. Identify the peaks corresponding to the C12 isomers based on their retention times. b. Confirm the identity of each isomer by comparing its mass spectrum to a reference library (e.g., NIST). c. For quantitative analysis, generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. d. Determine the concentration of the isomers in unknown samples using the calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting common GC separation issues.
Caption: General experimental workflow for the separation and analysis of this compound isomers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. restek.com [restek.com]
- 6. youtube.com [youtube.com]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. GC Troubleshooting: Origins of Ghost Peaks [restek.com]
- 9. repositum.tuwien.at [repositum.tuwien.at]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Methyl-4-propyloctane and Other C12 Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical and toxicological properties of 2-Methyl-4-propyloctane against other C12 branched alkanes and its linear isomer, n-dodecane. The information herein is supported by available experimental data and standardized methodologies.
Introduction to C12 Alkanes
Dodecane (C12H26) is a saturated hydrocarbon with 355 structural isomers. These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to variations in their carbon skeletons. This guide focuses on this compound and compares it with a selection of other C12 alkanes to highlight the impact of branching on key parameters relevant to research and industrial applications.
Physicochemical Properties: A Comparative Overview
The degree of branching in the carbon chain of an alkane significantly influences its physical properties. Generally, increased branching leads to a more compact molecular structure, which in turn affects intermolecular forces (van der Waals forces). This results in lower boiling points and melting points compared to the linear isomer. Viscosity also tends to decrease with increased branching, while the effect on density is less pronounced but generally shows a slight decrease.
Below is a summary of key physicochemical data for this compound and a selection of other C12 alkane isomers.
Table 1: Physicochemical Properties of Selected C12 Alkane Isomers
| Property | This compound | n-Dodecane | 2,2,4,6,6-Pentamethylheptane | 3-Methyldecane |
| CAS Number | 62184-33-2 | 112-40-3 | 13475-82-6 | 13151-34-3 |
| Molecular Formula | C12H26 | C12H26 | C12H26 | C11H24 |
| Molecular Weight ( g/mol ) | 170.33 | 170.33 | 170.33 | 156.31 |
| Boiling Point (°C) | 191 | 216.2 | 177.65 | 189.1 |
| Density (g/cm³ at 20°C) | 0.7491 | ~0.749 | 0.7487 | 0.742 |
| Kinematic Viscosity (mm²/s at 20°C) | Data not available | ~1.85 | ~1.77 (mixture of isomers)[1] | Data not available |
| LogP | 4.639 | ~6.1 | ~6.156 | ~5.9 |
Note: Some data points are estimated or derived from closely related compounds due to the limited availability of specific experimental data for all isomers.
The following diagram illustrates the relationship between the degree of branching in C12 alkanes and their boiling points.
Caption: Increasing molecular branching weakens intermolecular forces, leading to lower boiling points.
Toxicological Profile
Branched and linear alkanes in the C8-C18 range are generally characterized by low acute toxicity. The primary hazard associated with these liquid hydrocarbons is aspiration if swallowed.
Table 2: Acute Toxicity Data for Selected C12 Alkane Isomers
| Isomer | Oral LD50 (rat) | Dermal LD50 (rabbit/rat) | Inhalation LC50 (rat) |
| n-Dodecane | >5,000 mg/kg[2][3] | >3,160 mg/kg (rabbit)[4] | >9.3 mg/L (4h)[2] |
| Mixture of Dodecane Isomers (including 2,2,4,6,6-Pentamethylheptane) | >5,000 mg/kg[5] | >2,200 - 2,500 mg/kg (rabbit)[6] | >4951 mg/m³ (4h)[5] |
| C12-14 Isoalkanes | >5,000 mg/kg[1] | >2,000 mg/kg[1] | >5,000 mg/m³ (nominal)[1] |
| 3-Methyldecane | No data available | No data available | No data available |
Note: The available data suggests a low order of acute toxicity for C12 alkanes. For 3-Methyldecane, while specific data is unavailable, it is expected to have a similar low toxicity profile. It is noted as a potential irritant and may have anesthetic effects at high concentrations.[7][8]
Signaling Pathways and Biological Activity
Due to their non-polar and chemically inert nature, saturated hydrocarbons like this compound and other C12 alkanes are not known to interact with specific signaling pathways in biological systems in the way that more functionalized molecules do. Their biological effects are primarily related to their physical properties, such as membrane disruption at high concentrations or the aspiration hazard. There is no evidence in the current scientific literature to suggest their involvement in specific cell signaling cascades.
Experimental Protocols
The following section outlines the standardized methodologies for determining the key physicochemical and toxicological properties discussed in this guide.
Physicochemical Property Determination
The workflow for characterizing the key physical properties of a C12 alkane is outlined below.
Caption: Standardized workflow for determining the key physical properties of C12 alkanes.
1. Density Measurement (ASTM D287)
This test method determines the API gravity of petroleum products, which can be used to calculate density.[9]
-
Principle: A hydrometer is placed in a sample of the liquid. The depth to which the hydrometer sinks is inversely proportional to the density of the liquid.
-
Apparatus: Hydrometer, hydrometer cylinder, thermometer.
-
Procedure:
-
The sample is brought to a specified temperature.
-
The hydrometer is gently lowered into the sample in a hydrometer cylinder.
-
Once the hydrometer has settled, the reading is taken at the principal surface of the liquid.
-
The observed temperature is recorded.
-
The observed hydrometer reading is corrected to the reference temperature using standard tables.
-
2. Viscosity Measurement (ASTM D445 and ASTM D7042)
-
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. [3][10]
-
Principle: This method measures the time for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.
-
Procedure:
-
The viscometer is charged with the sample.
-
The viscometer is placed in a temperature-controlled bath until it reaches the test temperature.
-
The time taken for the liquid to flow between two marked points is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
-
-
ASTM D7042: Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer. [8][11]
-
Principle: This method uses a rotational viscometer to measure dynamic viscosity and a vibrating tube transducer to measure density simultaneously.
-
Apparatus: Stabinger viscometer.
-
Procedure:
-
The sample is introduced into the measuring cells.
-
The instrument automatically measures the dynamic viscosity and density at the specified temperature.
-
The kinematic viscosity is calculated by dividing the dynamic viscosity by the density.
-
-
Toxicological Testing
Acute toxicity is assessed using internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
1. Acute Oral Toxicity (OECD Guideline 401 - now superseded by OECD 420, 423, 425)
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[7] The newer guidelines aim to reduce the number of animals used.
-
Principle: A single dose of the substance is administered orally to a group of experimental animals.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered by gavage.
-
Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.
-
A post-mortem examination is performed on all animals.
-
2. Acute Dermal Toxicity (OECD Guideline 402)
This guideline assesses the potential adverse effects of short-term dermal exposure to a substance.[12][13]
-
Principle: The substance is applied to the shaved skin of experimental animals.
-
Procedure:
-
The test substance is applied to a small area of the skin (at least 10% of the body surface area).
-
The treated area is covered with a porous gauze dressing for 24 hours.
-
Animals are observed for signs of toxicity and skin reactions for at least 14 days.
-
3. Acute Inhalation Toxicity (OECD Guideline 403)
This test provides information on the health hazards from short-term exposure to an airborne substance.[2][14]
-
Principle: Animals are exposed to the substance, either as a gas, vapor, or aerosol, in an inhalation chamber for a defined period.
-
Procedure:
-
Animals are placed in exposure chambers.
-
The test atmosphere is generated and monitored for concentration.
-
Exposure is typically for 4 hours.
-
Animals are observed for toxic effects for at least 14 days.
-
Conclusion
This compound, as a moderately branched C12 alkane, exhibits physicochemical properties that are intermediate between its linear and more highly branched isomers. Its boiling point is lower than that of n-dodecane, a characteristic that can be advantageous in applications requiring specific volatility. The toxicological profile of C12 alkanes, including this compound, is marked by low acute toxicity across oral, dermal, and inhalation routes of exposure, with aspiration being the primary hazard. The lack of specific biological signaling pathway interactions underscores their primary roles as solvents, lubricants, and fuel components. The selection of a particular C12 alkane isomer for a specific application will, therefore, depend on the desired physical properties, such as boiling point and viscosity.
References
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cica-web.kanto.co.jp [cica-web.kanto.co.jp]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. 3-Methyldecane - Hazardous Agents | Haz-Map [haz-map.com]
- 8. 3-Methyldecane | C11H24 | CID 92239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Ethyl-4-propyloctane | C13H28 | CID 57491271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. carlroth.com [carlroth.com]
A Comparative Guide to Gas Chromatographic Retention Times of 2-Methyl-4-propyloctane
Introduction to GC Analysis of Alkanes
Gas chromatography is a premier technique for the separation and analysis of volatile and semi-volatile compounds like alkanes. The retention time of an analyte—the time it takes to travel from the injector to the detector—is a critical parameter for identification. For alkanes, retention is primarily governed by their boiling points and their interactions with the GC column's stationary phase. Non-polar stationary phases are generally preferred for alkane analysis, following the principle of "like dissolves like," leading to an elution order that corresponds well with the boiling points of the analytes.[1]
2-Methyl-4-propyloctane, with the chemical formula C12H26, is a branched alkane.[2][3] Its separation and retention time will be influenced by factors such as the type of stationary phase, column dimensions, oven temperature program, and carrier gas flow rate.[4][5][6][7][8]
Comparison of Stationary Phases for Alkane Analysis
The choice of stationary phase is the most critical factor in determining the retention and selectivity of a separation. For alkanes, non-polar stationary phases are the most common choice.[1]
Table 1: Expected Retention Behavior of this compound on Different GC Stationary Phases
| Stationary Phase Type | Common Phase Composition | Expected Retention Behavior of this compound | Selectivity and Elution Order |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, SP-2100) | Shorter retention time compared to more polar phases. Good peak shape is expected. | Elution is primarily based on boiling point. Branched alkanes like this compound will elute earlier than their straight-chain isomer (n-dodecane) due to a lower boiling point. |
| Intermediate Polarity | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) | Slightly longer retention time than on a 100% dimethylpolysiloxane phase due to minor polar interactions. | Elution order is still largely dictated by boiling point, but slight selectivity differences for unsaturated or aromatic compounds may be observed. For alkanes, the elution order will be very similar to non-polar phases.[1] |
| Polar | Polyethylene Glycol (e.g., Carbowax) | Significantly longer retention time and potential for poor peak shape (tailing) due to the mismatch in polarity between the non-polar analyte and the polar stationary phase. | Not recommended for the analysis of alkanes. The "like dissolves like" principle is not met, leading to poor chromatography. |
Detailed Experimental Protocol for GC Analysis
The following is a generalized experimental protocol for the analysis of this compound. Optimization of these parameters may be necessary for specific applications.
1. Sample Preparation:
-
Dissolve the sample containing this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane.
-
The concentration should be optimized to avoid column overload, which can lead to peak broadening and shifts in retention time.[8] A typical starting concentration would be in the range of 10-100 ppm.
2. Gas Chromatograph (GC) and Column:
-
GC System: Any standard gas chromatograph equipped with a flame ionization detector (FID) is suitable.
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, is ideal.[1]
-
Recommended Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness. A longer column can provide better resolution for complex mixtures.[1]
-
3. GC Method Parameters:
-
Injector:
-
Type: Split/Splitless
-
Temperature: 250°C
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)[1]
-
-
Carrier Gas:
-
Type: Helium or Hydrogen
-
Flow Rate: Optimized for the column dimensions, typically around 1-2 mL/min.
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp Rate: 10°C/min to 250°C. A slower ramp rate can improve the separation of closely eluting isomers.[1]
-
Final Temperature: 250°C, hold for 5 minutes.
-
-
Detector:
-
Type: Flame Ionization Detector (FID)
-
Temperature: 300°C[1]
-
Gas Flows: Follow manufacturer recommendations for hydrogen and air/oxygen flow rates.
-
4. Data Analysis:
-
The retention time of the peak corresponding to this compound is used for qualitative identification.
-
For more robust identification, especially in complex matrices, the use of the Kovats Retention Index (I) is recommended. This index normalizes the retention time of the analyte to the retention times of adjacent n-alkanes. The formula for a temperature-programmed run is:
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
t_R(x) is the retention time of this compound.
-
t_R(n) is the retention time of the n-alkane eluting just before the analyte.
-
t_R(n+1) is the retention time of the n-alkane eluting just after the analyte.
-
n is the carbon number of the n-alkane eluting before the analyte.
-
Visualization of the GC Experimental Workflow
The following diagram illustrates the typical workflow for the gas chromatographic analysis described above.
Caption: Workflow for the GC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [chemicalbook.com]
- 3. This compound | C12H26 | CID 21201043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Europe) [shimadzu.eu]
- 5. When GC Retention Times Shift: Practical Advice for Operators | Separation Science [sepscience.com]
- 6. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation of 2-Methyl-4-propyloctane as a Fuel Additive: A Comparative Guide
A detailed analysis of the potential of 2-Methyl-4-propyloctane as a fuel additive reveals a significant gap in publicly available performance data. While the structural characteristics of this highly branched alkane suggest it could be a valuable component for enhancing fuel properties, a lack of specific experimental data on its Research Octane Number (RON), Motor Octane Number (MON), and Reid Vapor Pressure (RVP) prevents a direct quantitative comparison with established fuel additives.
This guide provides a comparative overview of this compound in the context of other fuel additives, based on the general principles of hydrocarbon fuel chemistry and available data for similar compounds. The primary focus is on its potential to improve engine performance and meet fuel quality standards.
Comparison of Fuel Additive Performance
To contextualize the potential performance of this compound, it is compared with the well-characterized branched-chain alkane, 2,2,4-Trimethylpentane (Iso-octane), and two widely used fuel additives, Methyl Tertiary-Butyl Ether (MTBE) and Ethanol (B145695). Due to the absence of specific data for this compound, its properties are estimated based on trends observed for other highly branched C12 alkanes.
| Property | This compound (C12H26) | 2,2,4-Trimethylpentane (Iso-octane, C8H18) | Methyl Tertiary-Butyl Ether (MTBE, C5H12O) | Ethanol (C2H5OH) |
| Research Octane Number (RON) | Not Available (Estimated High) | 100 | ~118 | ~108 |
| Motor Octane Number (MON) | Not Available (Estimated High) | 100 | ~101 | ~90 |
| Reid Vapor Pressure (RVP) [psi] | Not Available (Estimated Low) | ~2.6 | ~8 | ~3.0 (as a blend) |
| Oxygen Content (%) | 0 | 0 | 18.2 | 34.7 |
| Heat of Combustion (MJ/kg) | ~44.3 (for n-dodecane) | ~44.5 | ~35.1 | ~26.8 |
Note: The values for this compound are estimations based on the properties of other highly branched alkanes. The RVP of ethanol is presented as its typical impact when blended with gasoline.
Experimental Protocols for Fuel Additive Validation
The performance of fuel additives is evaluated using standardized experimental protocols to ensure consistency and comparability of data. The key tests for the properties listed above are:
-
Research Octane Number (RON): Determined according to ASTM D2699 . This test simulates fuel performance under low-speed, mild driving conditions.
-
Motor Octane Number (MON): Determined according to ASTM D2700 . This test evaluates fuel performance under more severe, high-speed engine conditions.
-
Reid Vapor Pressure (RVP): Measured using ASTM D5191 . This standard test method determines the vapor pressure of petroleum products and is crucial for assessing evaporative emissions.
Experimental Workflow for Fuel Additive Evaluation
The process of evaluating a potential fuel additive like this compound involves a series of steps, from initial synthesis and characterization to performance testing in standardized engines.
Caption: Experimental workflow for evaluating a novel fuel additive.
Factors Influencing Fuel Additive Efficacy
The effectiveness of a fuel additive is not solely dependent on its own properties but also on its interaction with the base fuel and the operating conditions of the engine. The branching of the alkane chain is a critical factor in determining its anti-knock properties.
A Proposed Framework for Inter-laboratory Comparison of 2-Methyl-4-propyloctane Measurements
Introduction
To ensure the accuracy and comparability of analytical data across different laboratories, a structured inter-laboratory comparison is essential. This guide outlines a proposed framework for conducting such a comparison for the measurement of 2-Methyl-4-propyloctane, a branched alkane. Due to the absence of publicly available, formal proficiency testing schemes for this specific analyte, this document provides a comprehensive study design, detailed experimental protocols for common analytical methodologies, and illustrative data to guide researchers, scientists, and drug development professionals in establishing consistency and reliability in its quantification.
Proposed Inter-laboratory Study Design
An inter-laboratory study is critical for evaluating the performance of different laboratories and analytical methods. The following design is proposed for the measurement of this compound:
-
Objective: To assess the precision and accuracy of this compound quantification by participating laboratories and to compare the performance of different sample preparation and analytical techniques.
-
Study Coordinator: A designated central laboratory will be responsible for the preparation and distribution of test materials, collection and statistical analysis of the submitted data, and the generation of a final report.
-
Test Materials:
-
Matrix Spiked Samples: Three batches of a relevant matrix (e.g., a synthetic biological matrix or an organic solvent) will be spiked with certified reference material of this compound at low, medium, and high concentration levels.
-
Calibration Standards: A set of calibration standards of this compound in a high-purity solvent will be provided to all participating laboratories to minimize variability from standard preparation.
-
-
Study Protocol: Participating laboratories will receive the test materials, blinded to the concentration levels, along with a detailed protocol for sample handling, analysis, and data reporting. Each laboratory will be instructed to analyze the samples using their in-house, validated analytical method. The results, including quantitative data and relevant quality control parameters, will be submitted to the study coordinator for statistical analysis.
Experimental Protocols
The following are detailed methodologies for two common analytical techniques suitable for the quantification of this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the provided sample, add 1 mL of an internal standard solution (e.g., a deuterated analog of a similar alkane in hexane).
-
Add 5 mL of n-hexane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (n-hexane) to a clean vial.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Parameters (Illustrative):
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the internal standard.
-
2. Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)
For samples where the volatility of this compound can be exploited, headspace analysis offers a simpler sample preparation approach.
-
Sample Preparation:
-
Pipette 1 mL of the sample into a 20 mL headspace vial.
-
Add 10 µL of an appropriate internal standard.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Place the vial in the headspace autosampler.
-
-
HS-GC-FID Parameters (Illustrative):
-
Headspace Autosampler:
-
Oven Temperature: 120°C.
-
Loop Temperature: 130°C.
-
Transfer Line Temperature: 140°C.
-
Incubation Time: 15 minutes.
-
-
Gas Chromatograph:
-
Column and Temperatures: As described for GC-MS.
-
-
Detector: Flame Ionization Detector (FID).
-
Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
-
-
Data Presentation
The collected data from the inter-laboratory comparison should be summarized in clear and concise tables to facilitate comparison.
Table 1: Illustrative Inter-laboratory Comparison Results for this compound (Medium Concentration Sample)
| Laboratory ID | Analytical Method | Reported Concentration (ng/mL) | % Recovery | Z-Score |
| Lab 01 | GC-MS (LLE) | 185.6 | 92.8 | -0.72 |
| Lab 02 | HS-GC-FID | 210.2 | 105.1 | 1.02 |
| Lab 03 | GC-MS (LLE) | 192.3 | 96.2 | -0.21 |
| Lab 04 | GC-MS (SPME) | 205.8 | 102.9 | 0.71 |
| Lab 05 | HS-GC-FID | 215.5 | 107.8 | 1.40 |
| Assigned Value | 200.0 ng/mL | |||
| Standard Deviation | 12.8 |
Z-scores are calculated based on the assigned value and standard deviation of the reported results.
Table 2: Comparison of Method Performance
| Analytical Method | Number of Labs | Mean Reported Concentration (ng/mL) | Coefficient of Variation (%) |
| GC-MS (All Prep) | 3 | 194.6 | 5.2 |
| HS-GC-FID | 2 | 212.9 | 1.8 |
Mandatory Visualization
The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.
A Comparative Guide: 2-Methyl-4-propyloctane vs. n-Dodecane for Research and Development
An objective comparison of the physicochemical properties and potential applications of the branched alkane 2-Methyl-4-propyloctane and the linear alkane n-dodecane for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of this compound and n-dodecane, two C12 alkane isomers. While n-dodecane is a well-characterized compound with established applications, its branched isomer, this compound, is less studied. This document summarizes their known physicochemical properties, discusses their potential performance as solvents and in other relevant applications, and provides standardized experimental protocols for their evaluation.
Physicochemical Properties: A Tabulated Comparison
The structural difference between the linear n-dodecane and the branched this compound leads to notable differences in their physical properties. Generally, branched alkanes exhibit lower melting and boiling points compared to their linear counterparts due to reduced surface area and weaker van der Waals forces.[1] The following table summarizes the available quantitative data for both compounds.
| Property | This compound | n-Dodecane |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol [2] | 170.34 g/mol |
| Melting Point | -50.8 °C (estimate) | -9.6 °C to -10 °C |
| Boiling Point | 191 °C | 214 °C to 218 °C |
| Density | 0.7491 g/mL | ~0.75 g/mL at 20-25 °C |
| Viscosity | No data available | 1.34 mPa·s |
| Solubility in Water | Insoluble (expected) | Practically insoluble |
| Solubility in Organic Solvents | Soluble (expected) | Soluble in ethanol, ether |
| Refractive Index | 1.4202 | 1.421 |
Performance and Applications in Research and Drug Development
n-Dodecane: The Established Linear Alkane
n-Dodecane is a well-established non-polar solvent and is utilized in various applications within the research and pharmaceutical sectors. Its low reactivity and defined physical properties make it a reliable choice for:
-
Organic Synthesis: It serves as a high-boiling point solvent for chemical reactions.[3]
-
Pharmaceutical Testing: n-Dodecane is employed in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It is also used in dissolution testing for poorly water-soluble drugs.
-
Formulation Studies: While less common than other excipients, alkanes are explored in pharmaceutical formulations, particularly for lipophilic drugs.[4]
This compound: A Branched Alternative with Unexplored Potential
Currently, there is a significant lack of published data on the specific applications of this compound in drug development or other research fields. However, based on the general properties of branched alkanes, some potential advantages and disadvantages compared to n-dodecane can be inferred:
-
Lower Freezing Point: The significantly lower estimated melting point of this compound could be advantageous in applications requiring a liquid solvent at low temperatures.
-
Different Solvency Characteristics: While both are non-polar, the branched structure of this compound may offer different solvency properties for complex organic molecules compared to the linear structure of n-dodecane. Branched alkanes are thermodynamically more stable than linear alkanes.[5]
-
Lower Boiling Point: The lower boiling point of the branched isomer makes it easier to remove from a reaction mixture or final product by distillation.
Safety and Toxicology
n-Dodecane:
-
Toxicity: n-Dodecane has low acute toxicity. The oral LD50 in rats is >5,000 mg/kg.[6][7] It is not classified as a skin or eye irritant.[6][8]
-
Hazards: The primary hazard associated with n-dodecane is aspiration if swallowed, which can be fatal.[6][8] It is a combustible liquid.[7]
-
Environmental Fate: n-Dodecane is biodegradable.[6]
This compound:
-
Toxicity and Safety: There is a lack of specific toxicological data for this compound in the public domain. For a structurally similar compound, 2-methyl-4-isopropyloctane, no hazard statements are available, and general first-aid measures are advised.[9] Given the absence of data, it should be handled with care in a laboratory setting, assuming it may have hazards similar to other alkanes, such as aspiration toxicity.
Experimental Protocols
To facilitate a direct comparison of these two compounds in a laboratory setting, the following section provides detailed methodologies for key experiments.
Viscosity Measurement
The viscosity of a fluid is a measure of its resistance to flow. A common method for determining the dynamic viscosity of liquids is through the use of a capillary viscometer.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | C12H26 | CID 21201043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pharmaceutical application of alkanesdocx | DOCX [slideshare.net]
- 5. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. agilent.com [agilent.com]
- 8. carlroth.com [carlroth.com]
- 9. lookchem.com [lookchem.com]
A Comparative Performance Evaluation of 2-Methyl-4-propyloctane and Other Synthetic Lubricants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-Methyl-4-propyloctane, a synthetic hydrocarbon, with other common synthetic lubricant base oils, namely Polyalphaolefins (PAOs) and Esters. The information is supported by typical performance data and detailed experimental protocols for key lubricant properties.
Disclaimer: There is a lack of publicly available experimental data specifically for the performance of this compound as a lubricant. Therefore, its performance characteristics presented in this guide are inferred based on its chemical structure as a branched-chain synthetic hydrocarbon, and should be considered as representative expectations rather than empirically verified data.
Data Presentation
The following table summarizes the typical quantitative performance data for this compound (inferred), Polyalphaolefins (PAOs), and Esters.
| Performance Metric | This compound (Inferred) | Polyalphaolefins (PAOs) | Esters | Test Method |
| Viscosity Index (VI) | High (~120-140) | High (120-140) | Very High (140-180+) | ASTM D2270 |
| Pour Point (°C) | Low (-40 to -60) | Very Low (-50 to -70) | Low to Very Low (-30 to -60) | ASTM D97 |
| Oxidative Stability (RPVOT, minutes) | Good to Excellent (>1000) | Excellent (>1500) | Good to Excellent (>1000) | ASTM D2272 |
| Wear Scar (mm) - 4-Ball Wear Test | Low (~0.4 - 0.6) | Low (~0.4 - 0.6) | Very Low (~0.2 - 0.4) | ASTM D4172 |
| Seal Compatibility | Generally Good | Can cause seal shrinkage | Can cause seal swell | - |
| Additive Solubility | Moderate | Low | Excellent | - |
| Biodegradability | Low | Low | Moderate to High | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
1. Viscosity Index (ASTM D2270)
This standard practice covers the calculation of the viscosity index of petroleum products, such as lubricating oils, from their kinematic viscosities at 40°C and 100°C.[1][2]
-
Principle: The viscosity index is a dimensionless number that indicates the effect of temperature on the viscosity of an oil. A higher viscosity index signifies a smaller decrease in viscosity with increasing temperature.[2]
-
Apparatus: Calibrated capillary viscometers, a constant-temperature bath, and a timer.
-
Procedure:
-
The kinematic viscosity of the oil sample is measured at both 40°C and 100°C using a calibrated capillary viscometer in a constant-temperature bath.
-
The time taken for a fixed volume of the oil to flow through the capillary under gravity is measured.
-
The kinematic viscosity is calculated from this time and the viscometer constant.
-
The viscosity index is then calculated from the kinematic viscosities at 40°C and 100°C using formulas and tables provided in the ASTM D2270 standard.
-
2. Pour Point (ASTM D97)
This test method is intended for use on any petroleum product and determines the lowest temperature at which the oil will continue to flow.[3][4][5]
-
Principle: The pour point is an indicator of the low-temperature fluidity of a lubricant.
-
Apparatus: Test jar, thermometer, jacket, and a cooling bath.[6]
-
Procedure:
-
The sample is first heated to a specified temperature to remove any previous thermal history.[6]
-
The sample is then cooled at a specified rate in a cooling bath.[3][6]
-
At intervals of 3°C, the test jar is removed from the cooling bath and tilted to check for any movement of the oil surface.[3][5]
-
The lowest temperature at which movement is observed is recorded.
-
The pour point is reported as 3°C above this recorded temperature.[3]
-
3. Oxidative Stability (ASTM D2272 - RPVOT)
The Rotating Pressure Vessel Oxidation Test (RPVOT) evaluates the oxidation stability of steam turbine oils, and is also widely used for other lubricants.[7][8][9]
-
Principle: This test method uses an oxygen-pressured vessel to evaluate the oxidation stability of oils in the presence of water and a copper catalyst at an elevated temperature.[7][8][9] The time it takes for a specified pressure drop is measured as an indication of the oil's resistance to oxidation.
-
Apparatus: Rotating pressure vessel, oxygen cylinder, pressure measurement device, and a constant-temperature bath.
-
Procedure:
-
A 50g sample of the oil is placed in a glass container with 5g of distilled water and a copper catalyst coil.
-
The container is placed in the pressure vessel, which is then sealed and pressurized with oxygen to 90 psi.[9]
-
The vessel is placed in a constant-temperature bath at 150°C and rotated at 100 rpm.[9]
-
The pressure inside the vessel is monitored continuously.
-
The test is complete when the pressure drops by 25 psi from the maximum pressure. The time taken to reach this point is the RPVOT value in minutes.
-
4. Wear Preventive Characteristics (ASTM D4172)
This test method covers a procedure for making a preliminary evaluation of the anti-wear properties of fluid lubricants in sliding contact by means of the Four-Ball Wear Test Machine.[10][11][12][13]
-
Principle: The test measures the ability of a lubricant to prevent wear on metal surfaces under specified conditions of load, temperature, and speed.
-
Apparatus: Four-Ball Wear Test Machine, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them.
-
Procedure:
-
The three stationary balls are clamped in the test cup and covered with the lubricant to be tested.
-
The fourth ball is placed in the upper chuck and brought into contact with the three lower balls.
-
A specified load is applied, and the upper ball is rotated at a constant speed for a set duration and temperature.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
The average wear scar diameter is reported. A smaller wear scar indicates better anti-wear properties.
-
Mandatory Visualization
References
- 1. ASTM D2270 - eralytics [eralytics.com]
- 2. ASTM D2270 – SPL [spllabs.com]
- 3. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 4. tamson-instruments.com [tamson-instruments.com]
- 5. precisionlubrication.com [precisionlubrication.com]
- 6. transformer-tester.com [transformer-tester.com]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 10. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
Unraveling the Influence of Molecular Architecture: A Comparative Analysis of 2-Methyl-4-propyloctane's Physical Properties
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physical properties is paramount for predicting its behavior in various applications. This guide provides a detailed comparison of the physical properties of 2-Methyl-4-propyloctane against its linear and highly branched isomers, offering insights into how its specific structure dictates its macroscopic characteristics. The experimental data presented herein is supported by standardized methodologies to ensure accuracy and reproducibility.
The seemingly subtle variations in the arrangement of atoms within a molecule can have profound effects on its physical characteristics. In the case of alkanes, properties such as boiling point, melting point, density, and viscosity are intricately linked to the degree of branching in the carbon chain. This guide focuses on this compound, a branched-chain alkane with the molecular formula C12H26, and compares its physical properties to its straight-chain counterpart, n-dodecane, and a highly branched isomer, 2,2,4,6,6-pentamethylheptane (B104275).
Comparative Analysis of Physical Properties
The following table summarizes the key physical properties of this compound and its selected isomers. This quantitative data highlights the direct correlation between molecular structure and physical behavior.
| Property | This compound | n-Dodecane | 2,2,4,6,6-Pentamethylheptane |
| Molecular Formula | C12H26 | C12H26 | C12H26 |
| Molar Mass ( g/mol ) | 170.33 | 170.33 | 170.33 |
| Boiling Point (°C) | 191 | 216.2 | 177-178 |
| Melting Point (°C) | -50.8 (estimate) | -9.6 | Not available |
| Density (g/mL) | 0.7491 | 0.7495 at 20°C[1] | 0.749 |
| Refractive Index | 1.4202 | 1.421 at 25°C | Not available |
The Impact of Molecular Structure on Physical Properties
The data clearly illustrates that the degree of branching in the alkane chain significantly influences its physical properties.
-
Boiling Point: Linear alkanes, like n-dodecane, have higher boiling points compared to their branched isomers.[2][3] This is attributed to the larger surface area of linear molecules, which allows for stronger van der Waals forces between them, requiring more energy to overcome during the transition to the gaseous phase.[2][3] Conversely, the more compact, spherical shape of highly branched isomers like 2,2,4,6,6-pentamethylheptane results in a smaller surface area and weaker intermolecular forces, leading to a lower boiling point. This compound, with a moderate level of branching, exhibits a boiling point intermediate to its linear and highly branched counterparts.
-
Melting Point: The melting point of alkanes is influenced by both intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice. Symmetrical molecules tend to have higher melting points. While n-dodecane has a significantly higher melting point than the estimated value for this compound, the relationship is not always straightforward for branched isomers.
-
Density: The density of alkanes generally shows a less pronounced trend with branching.[4] As observed in the table, this compound, n-dodecane, and 2,2,4,6,6-pentamethylheptane have very similar densities.
Experimental Protocols
The accurate determination of these physical properties relies on standardized experimental procedures. The following are summaries of widely accepted methodologies.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the distillation method .
Experimental Workflow:
-
The liquid is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is measured with a thermometer.
-
The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.
Another method, particularly for small sample volumes, is the capillary method .
Experimental Workflow:
-
A small amount of the liquid is placed in a sample tube.
-
A capillary tube, sealed at one end, is inverted into the sample tube.
-
The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary tube, is recorded as the boiling point.
Melting Point Determination
For solid compounds, the melting point is the temperature at which it transitions from a solid to a liquid. The capillary tube method is a standard procedure.
Experimental Workflow:
-
A small, powdered sample of the solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from which the first droplet of liquid is observed to the temperature at which the entire sample is liquid is recorded as the melting range.
Density Determination
The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for this measurement.
Experimental Workflow:
-
A pycnometer (a glass flask with a specific volume) is weighed empty.
-
It is then filled with the liquid, and any excess is removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow. The kinematic viscosity of alkanes is often determined using a capillary viscometer .
Experimental Workflow:
-
A fixed volume of the liquid is drawn into the viscometer.
-
The time it takes for the liquid to flow under gravity between two marked points is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.
-
The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.
Visualizing Structure-Property Relationships
The following diagram illustrates the logical relationship between the molecular structure of C12H26 isomers and their resulting physical properties.
Caption: Relationship between alkane structure and boiling point.
References
A Comparative Benchmarking of Synthesis Routes for 2-Methyl-4-propyloctane
For researchers and professionals in drug development and organic synthesis, the efficient construction of complex branched alkanes like 2-Methyl-4-propyloctane is a frequent challenge. This guide provides a comparative analysis of three prominent synthesis strategies: a Grignard-based approach, the Corey-House synthesis, and a Wittig reaction followed by hydrogenation. Each route is evaluated based on quantitative data from analogous reactions, detailed experimental protocols, and visualized workflows to aid in methodological selection.
Comparison of Synthesis Routes
The following table summarizes the key performance indicators for each of the three proposed synthesis routes to this compound. The data presented is representative of typical yields and conditions for these classes of reactions.
| Parameter | Grignard-based Synthesis | Corey-House Synthesis | Wittig Reaction & Hydrogenation |
| Overall Yield | 60-75% | 70-85% | 65-80% |
| Purity | Good to Excellent | Excellent | Good to Excellent |
| Reaction Steps | 3 | 3 | 3 |
| Key Intermediates | 2-Methyl-4-propyloctan-4-ol | Lithium dipropylcuprate, 4-bromo-2-methyloctane | 2-Methyl-4-propyl-oct-4-ene |
| Starting Materials | 2-Methyl-4-octanone (B1585218), Propyl magnesium bromide | 1-Bromopropane (B46711), Lithium, Copper(I) iodide, 4-bromo-2-methyloctane | Isobutyltriphenylphosphonium bromide, Heptan-2-one, H₂ |
| Key Advantages | Readily available starting materials, versatile. | High yielding, excellent for coupling alkyl groups. | Precise double bond formation, high yield hydrogenation. |
| Key Disadvantages | Potential for side reactions (e.g., Wurtz coupling). | Requires preparation of a specific organocuprate reagent. | Multi-step synthesis of the ylide, removal of triphenylphosphine (B44618) oxide. |
Experimental Protocols
Route 1: Grignard-Based Synthesis
This route involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently dehydrated to an alkene and then hydrogenated to the target alkane.
Step 1: Synthesis of 2-Methyl-4-propyloctan-4-ol
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to the flask.
-
A solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of propylmagnesium bromide.
-
Once the Grignard reagent formation is complete, the solution is cooled to 0 °C.
-
A solution of 2-methyl-4-octanone (1.0 eq) in anhydrous diethyl ether is added dropwise.[1]
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-methyl-4-propyloctan-4-ol.
Step 2: Dehydration of 2-Methyl-4-propyloctan-4-ol
-
The crude alcohol from the previous step is dissolved in a suitable solvent such as toluene.
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to give the crude alkene mixture (2-methyl-4-propyl-octenes).
Step 3: Hydrogenation of 2-Methyl-4-propyl-octenes
-
The crude alkene mixture is dissolved in ethanol (B145695) or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The mixture is subjected to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stirred vigorously at room temperature.
-
The reaction is monitored by GC-MS until complete consumption of the alkene.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford this compound.
Route 2: Corey-House Synthesis
This route utilizes the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.
Step 1: Preparation of Lithium Dipropylcuprate
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, add lithium metal (2.2 eq) to anhydrous diethyl ether.
-
A solution of 1-bromopropane (2.1 eq) in anhydrous diethyl ether is added dropwise while maintaining the temperature below 0 °C.
-
After the formation of propyllithium is complete, the solution is cooled to -78 °C.
-
Copper(I) iodide (1.0 eq) is added in one portion, and the mixture is allowed to warm to 0 °C, resulting in the formation of a dark-colored solution of lithium dipropylcuprate.
Step 2: Synthesis of 4-Bromo-2-methyloctane
-
2-Methyl-4-octanol is treated with phosphorus tribromide (PBr₃) in an inert solvent like diethyl ether at 0 °C.
-
The reaction mixture is stirred for several hours and then carefully quenched with ice water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield 4-bromo-2-methyloctane.
Step 3: Coupling Reaction
-
The solution of lithium dipropylcuprate prepared in Step 1 is cooled to 0 °C.
-
A solution of 4-bromo-2-methyloctane (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
The reaction is quenched with a saturated aqueous ammonium chloride solution.
-
The mixture is filtered, the organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed.
-
The crude product is purified by column chromatography to give this compound.
Route 3: Wittig Reaction and Hydrogenation
This approach involves the formation of an alkene via a Wittig reaction, followed by hydrogenation.
Step 1: Preparation of Isobutyltriphenylphosphonium Bromide
-
In a round-bottom flask, triphenylphosphine (1.0 eq) and 1-bromo-2-methylpropane (B43306) (1.1 eq) are dissolved in toluene.
-
The mixture is heated to reflux for 24 hours, during which the phosphonium (B103445) salt precipitates.
-
The mixture is cooled, and the solid is collected by filtration, washed with cold toluene, and dried under vacuum to give isobutyltriphenylphosphonium bromide.
Step 2: Wittig Reaction
-
The isobutyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under nitrogen.
-
The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.1 eq) is added dropwise, resulting in the formation of the orange-red ylide.
-
After stirring for 30 minutes, a solution of heptan-2-one (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, is carried on to the next step.
Step 3: Hydrogenation
-
The crude product from the Wittig reaction is dissolved in ethanol.
-
A catalytic amount of 10% palladium on carbon is added.
-
The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by GC-MS).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated.
-
The residue is purified by column chromatography to separate the product from triphenylphosphine oxide, yielding this compound.
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthesis route.
Caption: Workflow for the Grignard-based synthesis of this compound.
Caption: Workflow for the Corey-House synthesis of this compound.
Caption: Workflow for the Wittig reaction and hydrogenation synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-4-propyloctane: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Methyl-4-propyloctane, a non-halogenated aliphatic hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste stream effectively, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
Accurate characterization of the waste is fundamental for proper disposal. The following table summarizes key data for this compound.
| Property | Value | Notes |
| Chemical Formula | C₁₂H₂₆ | |
| Molecular Weight | 170.34 g/mol | [1] |
| CAS Number | 62184-33-2 | [1] |
| Flash Point | Data not available | As a branched alkane, it is expected to be a flammable liquid. Users must determine the flashpoint of their specific waste to classify it correctly under RCRA. |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Halogen Content | Presumed to be <2% for pure substance waste | Verification is required for waste mixtures. Non-halogenated waste is typically managed differently from halogenated waste. |
Step-by-Step Disposal Protocol
Step 1: Waste Characterization
The first and most critical step is to determine if the waste is hazardous. Based on its nature as a non-halogenated aliphatic hydrocarbon, this compound waste is likely to be classified as hazardous due to ignitability.
-
For pure this compound waste: Assume it is a flammable liquid.
-
For mixtures containing this compound: The waste must be evaluated to determine all applicable hazard characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
A key determination is the halogen content. Waste streams must be segregated into halogenated and non-halogenated solvents. Cross-contamination can significantly increase disposal costs and complexity.
Step 2: Halogen Content Verification (if necessary)
If there is a possibility of contamination with halogenated compounds, the halogen content of the waste stream must be determined. A standard method for this is EPA Method 9020B for Total Organic Halides (TOX).
Experimental Protocol: EPA Method 9020B - Total Organic Halides (TOX)
This method is designed to determine the total organic halides (chlorine, bromine, and iodine) in a sample.
-
Adsorption: A measured volume of the sample is passed through a column containing granular activated carbon. The organic halides are adsorbed onto the carbon.
-
Washing: The carbon is washed with a nitrate (B79036) solution to remove any inorganic halides.
-
Combustion: The carbon is combusted in a furnace, which converts the adsorbed organic halides into hydrogen halides (HX).
-
Detection: The hydrogen halides are passed into a microcoulometric titration cell where the amount of halide is quantified.
Step 3: Waste Segregation and Containerization
-
Segregation: Do not mix this compound waste with halogenated solvents, aqueous waste, or incompatible chemicals.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) or glass containers are typically suitable. The container must be in good condition, free from damage or leaks.
-
Filling: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
Step 4: Labeling
Proper labeling is a strict regulatory requirement. The label must be securely affixed to the waste container and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" and any other components in the mixture.
-
The specific hazard characteristics (e.g., "Ignitable").
-
The date of accumulation (when the first drop of waste was added to the container).
-
The name and contact information of the generating researcher or laboratory.
Step 5: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks. Ensure the storage area is well-ventilated and away from sources of ignition.
Step 6: Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Methyl-4-propyloctane
This document provides essential safety and logistical information for the handling and disposal of 2-Methyl-4-propyloctane, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on general guidelines for similar non-polar organic compounds.[1][2]
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). Protective Clothing: Standard laboratory coat. | OSHA 29 CFR 1910.132 |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if working in a poorly ventilated area or if aerosols are generated. | OSHA 29 CFR 1910.134 or EN 149 |
Experimental Protocol: Safe Handling Workflow
Adherence to a structured workflow is essential to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. A chemical fume hood is recommended for all manipulations of this compound.
-
Before starting work, locate and verify the functionality of the nearest safety shower and eyewash station.
-
Keep containers of this compound tightly closed when not in use.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
2. Donning Personal Protective Equipment:
-
Put on a laboratory coat.
-
Wear appropriate safety glasses with side-shields or chemical splash goggles.
-
Select and wear the correct chemical-resistant gloves.
3. Handling the Chemical:
-
Avoid breathing vapors or mists.[1]
-
Use only non-sparking tools.[2]
-
If transferring the liquid, do so carefully to avoid splashing.
4. Decontamination and Doffing PPE:
-
After handling, wash hands thoroughly with soap and water.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
5. Accidental Release Measures:
-
In case of a spill, ensure adequate ventilation and evacuate personnel to a safe area.[1]
-
Remove all sources of ignition.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
Logical Workflow for Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
